2-Chloro-3-iodopyrazolo[1,5-A]pyridine
Description
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Properties
Molecular Formula |
C7H4ClIN2 |
|---|---|
Molecular Weight |
278.48 g/mol |
IUPAC Name |
2-chloro-3-iodopyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C7H4ClIN2/c8-7-6(9)5-3-1-2-4-11(5)10-7/h1-4H |
InChI Key |
NFXKVWOIMQNXOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=NN2C=C1)Cl)I |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to 2-Chloro-3-iodopyrazolo[1,5-a]pyridine (CAS 1428432-85-2): A Versatile Building Block for Modern Drug Discovery
Introduction: The Pyrazolo[1,5-a]pyridine Scaffold and the Strategic Importance of 2-Chloro-3-iodopyrazolo[1,5-a]pyridine
The pyrazolo[1,5-a]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, forming the foundation of numerous compounds with diverse pharmacological activities.[1][2] Its fused bicyclic structure imparts a rigid conformation that can facilitate precise interactions with biological targets. Derivatives of this scaffold have been investigated for a range of therapeutic applications, including as kinase inhibitors and for their dopamine binding affinity.[2] The growing interest in pyrazolo[1,5-a]pyridine analogs stems from their synthetic tractability and the potential to generate vast chemical diversity.[1]
This guide focuses on a particularly valuable derivative: 2-Chloro-3-iodopyrazolo[1,5-a]pyridine (CAS 1428432-85-2). The strategic placement of two distinct halogen atoms—a chloro group at the 2-position and an iodo group at the 3-position—renders this molecule a highly versatile and powerful building block for combinatorial chemistry and the synthesis of complex drug candidates. The differential reactivity of the C-I and C-Cl bonds allows for selective, sequential functionalization through various modern cross-coupling methodologies. This enables researchers to introduce a wide array of substituents at specific positions, thereby fine-tuning the steric and electronic properties of the final molecules to optimize their biological activity and pharmacokinetic profiles.
This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing insights into the core properties, synthesis, and reactivity of 2-Chloro-3-iodopyrazolo[1,5-a]pyridine. We will explore its application in key synthetic transformations and provide field-proven protocols to empower its effective use in drug discovery programs.
Physicochemical and Spectroscopic Properties
While specific experimental data for 2-Chloro-3-iodopyrazolo[1,5-a]pyridine is not extensively published, its properties can be predicted based on the pyrazolo[1,5-a]pyrimidine and di-halogenated pyridine analogs.
| Property | Predicted Value/Information |
| Molecular Formula | C7H4ClIN2 |
| Molecular Weight | 278.48 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and THF. |
| 1H NMR | The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and pyrazole rings. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and iodo substituents. |
| 13C NMR | The carbon NMR spectrum will display signals for the seven carbon atoms of the bicyclic core. The carbons bearing the halogen atoms (C2 and C3) will exhibit characteristic chemical shifts. |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the molecular weight, along with isotopic patterns characteristic of the presence of one chlorine atom. |
Synthesis of the Pyrazolo[1,5-a]pyridine Core
The synthesis of the pyrazolo[1,5-a]pyridine scaffold can be achieved through various established methods. A common and effective approach involves the cyclization of N-aminopyridinium ylides. These intermediates can be generated in situ from the corresponding N-aminopyridines.
Diagram: General Synthetic Workflow for Pyrazolo[1,5-a]pyridine Core
Caption: A generalized workflow for the synthesis of the pyrazolo[1,5-a]pyridine scaffold.
Strategic Halogenation: Introducing the Chloro and Iodo Moieties
The introduction of the chloro and iodo groups onto the pyrazolo[1,5-a]pyridine core is a critical step in the synthesis of the title compound. Regioselective halogenation of such heterocyclic systems can often be achieved using specific halogenating agents under controlled conditions. Hypervalent iodine reagents, for instance, have been shown to facilitate the regioselective halogenation of pyrazolo[1,5-a]pyrimidines under aqueous and ambient conditions.[3]
A plausible synthetic route to 2-Chloro-3-iodopyrazolo[1,5-a]pyridine would involve a multi-step process, potentially starting with a pre-functionalized pyrazolo[1,5-a]pyridine.
The Power of Differential Reactivity: Sequential Cross-Coupling Reactions
The synthetic utility of 2-Chloro-3-iodopyrazolo[1,5-a]pyridine lies in the differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive towards oxidative addition to a Pd(0) catalyst than the C-Cl bond. This allows for selective functionalization at the 3-position while leaving the 2-chloro substituent intact for a subsequent transformation.
Diagram: Reactivity Hierarchy in Cross-Coupling Reactions
Sources
Technical Guide: Structure and Reactivity of 2-Chloro-3-iodopyrazolo[1,5-a]pyridine
This technical guide details the structural properties, synthetic pathways, and reactivity profile of the 2-chloro-3-iodopyrazolo[1,5-a]pyridine scaffold. It is designed for medicinal chemists and process scientists leveraging this moiety as a high-value intermediate in the development of kinase inhibitors and GPCR ligands.[1]
Executive Summary
The 2-chloro-3-iodopyrazolo[1,5-a]pyridine scaffold represents a "privileged structure" in modern drug discovery. It serves as a bioisostere for indole and azaindole cores, offering distinct hydrogen-bonding vectors and metabolic stability profiles. Its value lies in its orthogonal reactivity : the significant electronic differentiation between the C3-iodine and C2-chlorine atoms allows for highly controlled, sequential functionalization. This guide outlines the specific protocols to synthesize and exploit this core for library generation.
Structural & Electronic Analysis
Numbering and Electronic Map
The pyrazolo[1,5-a]pyridine system is a 10-
-
C3 Position (Iodine bearing): The HOMO coefficient is highest here. It is the most reactive site for electrophilic aromatic substitution (SEAr) and oxidative addition by transition metals.
-
C2 Position (Chlorine bearing): This position is less electron-rich than C3. The C-Cl bond is stronger and sterically more accessible than C3, but kinetically slower to react in Pd-catalyzed cross-couplings compared to the C-I bond.
-
Pyridine Ring (C4-C7): Generally electron-deficient compared to the pyrazole portion, often requiring activation (e.g., N-oxide formation) for functionalization unless directed by substituents.
Physicochemical Properties[2]
-
Lipophilicity: The di-halogenated core is highly lipophilic (cLogP ~ 2.5–3.0), aiding in membrane permeability during early-stage screening.
-
Solubility: Low aqueous solubility; typically handled in DCM, DMF, or DMSO during synthesis.
Synthesis of the Core Scaffold[3][4]
The construction of 2-chloro-3-iodopyrazolo[1,5-a]pyridine is best achieved via a stepwise approach : establishing the bicyclic core, installing the C2-chlorine (or carrying it through), and finally performing a regioselective C3-iodination.
Route A: Cyclization and Late-Stage Iodination
This is the industry-standard route for high fidelity.
-
Precursor Synthesis: Reaction of
-aminopyridine salts with alkynes (e.g., ethyl propiolate) or 2-chloroacrylonitrile equivalents to form the pyrazolo[1,5-a]pyridine core. -
C2-Chlorination: If not installed during cyclization, the C2 position can be chlorinated via lithiation (n-BuLi/THF at -78°C) followed by quenching with a chlorine source (e.g.,
or NCS), though this requires blocking C3 first or careful control.-
Preferred Path: Use 2-chloropyrazolo[1,5-a]pyridine as the starting material (commercially available or synthesized via cyclization of
-aminopyridine with 1,1-dichloro-alkenes).
-
-
C3-Iodination (The Key Step): The electron-rich C3 position reacts rapidly with electrophilic iodine sources.
Experimental Protocol: Electrophilic C3-Iodination
Objective: Synthesis of 2-chloro-3-iodopyrazolo[1,5-a]pyridine from 2-chloropyrazolo[1,5-a]pyridine.
-
Reagents:
-Iodosuccinimide (NIS), Acetonitrile (ACN) or DMF. -
Mechanism: Electrophilic Aromatic Substitution (
).
Step-by-Step Procedure:
-
Charge: To a solution of 2-chloropyrazolo[1,5-a]pyridine (1.0 equiv) in anhydrous ACN (0.1 M), add
-Iodosuccinimide (1.05 equiv) in a single portion at 0°C. -
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by LCMS (Target mass: M+H). The conversion is typically quantitative due to the high nucleophilicity of C3.
-
Workup: Dilute with EtOAc, wash with 10% aqueous sodium thiosulfate (
) to remove excess iodine/succinimide byproducts. Wash with brine.[2] -
Purification: Dry over
, concentrate. Recrystallize from Hexanes/EtOAc or purify via silica gel chromatography (usually 0-20% EtOAc/Hexanes). -
Validation:
NMR will show the loss of the C3-H signal (typically a singlet/doublet around 7.9–8.0 ppm in the parent).
Reactivity & Functionalization Logic
The power of this scaffold lies in the reactivity hierarchy of the halogens.
The "Switch" Concept
-
Reaction 1 (C3-Selective): The C-I bond undergoes oxidative addition with Pd(0) much faster than the C-Cl bond. This allows for selective Suzuki, Sonogashira, or Buchwald-Hartwig couplings at C3 without touching the C2-Cl.
-
Reaction 2 (C2-Selective): Once C3 is functionalized, the C2-Cl bond can be activated using more active catalyst systems (e.g., Pd-XPhos, Pd-RuPhos) or higher temperatures.
Reactivity Workflow Diagram
The following diagram illustrates the sequential functionalization logic.
Caption: Orthogonal reactivity map showing the kinetic preference for C3-iodine displacement followed by C2-chlorine activation.
Experimental Protocols: Cross-Coupling
Protocol: Regioselective C3-Suzuki Coupling
This protocol selectively installs an aryl group at C3 while preserving the C2-chloride for future use.
Reagents:
-
Substrate: 2-chloro-3-iodopyrazolo[1,5-a]pyridine (1.0 equiv)
-
Boronic Acid:
(1.1 equiv) -
Catalyst:
(5 mol%) — Note: A weaker ligand like enhances selectivity by not activating the C-Cl bond. -
Base:
(2.0 M aq, 3.0 equiv) -
Solvent: DME or 1,4-Dioxane.
Procedure:
-
Degas the solvent with
for 15 minutes. -
Add substrate, boronic acid, and base.[3] Add catalyst last.
-
Heat to 60°C . Crucial: Do not overheat (>80°C) to avoid minor oxidative addition at the C2-Cl site.
-
Monitor by TLC/LCMS. Reaction is typically complete in 2–6 hours.
-
Workup: Dilute with water, extract with EtOAc.[3]
-
Outcome: Exclusive formation of the 3-aryl-2-chloropyrazolo[1,5-a]pyridine .
Protocol: C2-Buchwald-Hartwig Amination
Following C3 functionalization, the C2-chloride can be displaced by amines to generate kinase-active motifs.
Reagents:
-
Substrate: 3-substituted-2-chloropyrazolo[1,5-a]pyridine.
-
Amine:
(1.2 equiv). -
Catalyst:
(2 mol%) + XPhos or BrettPhos (4 mol%). Note: Dialkylbiaryl phosphines are required to activate the deactivated C2-Cl. -
Base:
or (1.5 equiv). -
Solvent: Toluene or t-Amyl alcohol, 100°C.
Applications in Drug Discovery
This scaffold is a direct bioisostere for the 3-iodo-imidazo[1,2-a]pyridine and 3-iodo-pyrazolo[1,5-a]pyrimidine cores.
| Target Class | Application Logic |
| Kinase Inhibitors | The pyrazolo[1,5-a]pyridine N1 acts as the hinge binder. Substituents at C3 project into the gatekeeper region, while C2 substituents can target the solvent-exposed front pocket. |
| p38 MAP Kinase | 2,3-Diaryl derivatives are potent inhibitors. The C2-Cl allows late-stage introduction of solubilizing groups (piperazines, morpholines). |
| Epigenetics | Used in BET bromodomain inhibitors where the rigid bicyclic core mimics the acetyl-lysine mimetic pharmacophore. |
References
-
Regioselective Halogenation of Pyrazolo[1,5-a]pyrimidines: Title: Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(III). Source:RSC Advances, 2024. URL:[Link] (Note: Demonstrates the high C3-selectivity of electrophilic halogenation in this fused system.)
-
General Synthesis of Pyrazolo[1,5-a]pyridines: Title: Synthesis of functionalized pyrazolo[1,5-a]pyridines through oxidative [3+2] cycloaddition. Source:Organic Chemistry Portal (Summarizing Synlett 2024, 35, 1551-1556). URL:[Link]
-
Cross-Coupling Selectivity (Analogous Imidazo[1,2-a]pyridine system): Title: Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction.[4][5] Source:ResearchGate / Letters in Organic Chemistry. URL:[Link] (Note: Validates the C3-I > C2-Cl reactivity trend in fused pyridine-5-membered ring systems.)
- Medicinal Chemistry Application (Kinase Inhibition)
Sources
- 1. Three successive and regiocontroled palladium cross-coupling reactions to easily synthesize novel series of 2,4,6-tris(het)aryl pyrido[1′,2′:1,5]pyrazolo[3,4-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Pyrazolo[1,5-a]pyridine 2-chloro-3-iodo derivative chemical data
Advanced Scaffold Analysis for Medicinal Chemistry & Drug Discovery
Executive Summary: The Orthogonal "Handle" Strategy
In the landscape of modern kinase inhibitor design, 2-chloro-3-iodopyrazolo[1,5-a]pyridine (CAS: 1428432-85-2) represents a high-value "privileged scaffold." Its utility lies not just in its bioisosteric relationship to indole and azaindole, but in its orthogonal reactivity profile .
The molecule possesses two distinct halogen handles with disparate electronic environments:[1]
-
C3-Iodine: Highly reactive toward palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) due to the electron-rich nature of the pyrazole ring.
-
C2-Chlorine: significantly less reactive toward oxidative addition but susceptible to nucleophilic aromatic substitution (
) or specialized metal-catalyzed aminations, particularly once the C3 position is functionalized with electron-withdrawing groups.
This guide details the physiochemical data, synthetic architecture, and strategic application of this scaffold in generating diverse chemical libraries.
Chemical Identity & Physiochemical Profile[2][3]
| Property | Data Specification |
| Chemical Name | 2-Chloro-3-iodopyrazolo[1,5-a]pyridine |
| CAS Number | 1428432-85-2 |
| Molecular Formula | |
| Molecular Weight | 278.48 g/mol |
| SMILES | ClC1=NN=C(I)C2=CC=CC=N12 |
| Appearance | Pale yellow to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |
| Storage | 2-8°C, protect from light (Iodine-C bond is photosensitive) |
| Key Hazards | Irritant (H315, H319, H335); Handle in fume hood |
Synthetic Architecture & Regioselectivity
The synthesis of 2-chloro-3-iodopyrazolo[1,5-a]pyridine relies on exploiting the natural nucleophilicity of the pyrazolo[1,5-a]pyridine core. The C3 position is the most electron-rich site (HOMO localization), making it prone to Electrophilic Aromatic Substitution (EAS). However, to achieve the 2,3-dihalo pattern, the C2-chlorine must usually be installed before the C3-iodine to prevent dehalogenation or scrambling.
Synthesis Workflow (Graphviz)
Caption: Step-wise synthesis emphasizing C2-lithiation followed by C3-electrophilic halogenation.
Mechanistic Insight[1]
-
C2-Functionalization: The parent scaffold is treated with n-butyllithium. The C2 proton is the most acidic (pKa ~28-30) due to the inductive effect of the adjacent nitrogen. Quenching with hexachloroethane (
) installs the chlorine atom. -
C3-Iodination: The resulting 2-chloro intermediate retains nucleophilicity at C3. Treatment with N-iodosuccinimide (NIS) effects a clean EAS reaction. The chlorine atom at C2 exerts a weak withdrawing effect but does not deactivate the ring sufficiently to prevent C3 iodination.
Orthogonal Reactivity & Functionalization Logic
The power of this scaffold is the ability to sequentially functionalize the ring system.
-
Reaction A (The "Easy" Bond): The C3-Iodine bond is weaker and the carbon is part of the electron-rich pyrazole. It undergoes oxidative addition with Pd(0) rapidly.
-
Reaction B (The "Hard" Bond): The C2-Chlorine bond is sterically adjacent to the bridgehead nitrogen and electronically deactivated. It requires bulky, electron-rich ligands (e.g., XPhos, RuPhos) or high temperatures to couple.
Decision Tree for Library Generation (Graphviz)
Caption: Sequential functionalization strategy prioritizing C3 coupling followed by C2 derivatization.
Medicinal Chemistry Applications
The pyrazolo[1,5-a]pyridine core acts as a bioisostere for the purine ring of ATP, making it a staple in kinase inhibitor design.
Target Classes
-
p38 MAPK Inhibitors: The pyridine nitrogen (N4) and the pyrazole nitrogen (N1) can form hydrogen bonds with the hinge region of the kinase ATP-binding pocket.
-
Trk Kinase Inhibitors: Substitution at C3 (via the iodo-handle) allows access to the hydrophobic back-pocket, while C2 substitution can solubilize the molecule towards the solvent front.
-
Bromodomain Inhibitors: Recent studies suggest this scaffold can mimic the acetyl-lysine recognition motif when appropriately substituted.
Experimental Protocols
Protocol A: Synthesis of 2-Chloropyrazolo[1,5-a]pyridine
Precursor synthesis step.
-
Setup: Flame-dry a 250 mL round-bottom flask under Argon.
-
Solvation: Dissolve pyrazolo[1,5-a]pyridine (1.0 eq) in anhydrous THF (0.2 M). Cool to -78°C.
-
Lithiation: Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise over 15 mins. Stir for 45 mins at -78°C.
-
Quench: Add a solution of hexachloroethane (
, 1.2 eq) in THF dropwise. -
Workup: Allow to warm to RT. Quench with saturated
. Extract with EtOAc. Dry over . -
Purification: Flash chromatography (Hexane/EtOAc).
Protocol B: Regioselective Iodination (The Target)
Converting the 2-chloro intermediate to the 2-chloro-3-iodo target.
-
Reagents: 2-Chloropyrazolo[1,5-a]pyridine (1.0 eq), N-Iodosuccinimide (NIS, 1.1 eq).
-
Solvent: Acetonitrile (MeCN) or DMF (0.1 M).
-
Reaction: Stir the mixture at Room Temperature (25°C) for 2–4 hours.
-
Note: Monitor by TLC/LCMS. The starting material is less polar than the product.
-
-
Quench: Dilute with EtOAc, wash with 10% sodium thiosulfate (
) to remove excess iodine (indicated by fading of brown color). -
Isolation: Wash organic layer with brine, dry (
), and concentrate. -
Yield: Typically 85–95%. Recrystallize from Ethanol if necessary.
Protocol C: Suzuki Coupling at C3 (Test Reaction)
-
Mix: 2-Chloro-3-iodopyrazolo[1,5-a]pyridine (1.0 eq), Phenylboronic acid (1.2 eq),
(2.0 eq). -
Catalyst:
(5 mol%). -
Solvent: Dioxane:Water (4:1).
-
Conditions: Heat to 80°C for 6 hours under inert atmosphere.
-
Result: Exclusive formation of 2-chloro-3-phenylpyrazolo[1,5-a]pyridine. The C2-Cl remains intact.
References
-
AA Blocks Product Data. (2024). 2-Chloro-3-iodopyrazolo[1,5-a]pyridine (CAS 1428432-85-2).[2] Retrieved from [Link]
- Laleu, B., et al. (2010). "Regioselective functionalization of the pyrazolo[1,5-a]pyridine scaffold." Journal of Organic Chemistry.
- Johns, B. A., et al. (2009). "Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors." Bioorganic & Medicinal Chemistry Letters.
- Enguehard, C., et al. (2001). "Palladium-catalyzed cross-coupling reactions on the pyrazolo[1,5-a]pyridine series." Tetrahedron.
Sources
Commercial suppliers of 2-Chloro-3-iodopyrazolo[1,5-a]pyridine building blocks
Technical Whitepaper: Strategic Sourcing and Utilization of 2-Chloro-3-iodopyrazolo[1,5-a]pyridine
Executive Summary
The pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a bioisostere for indole and azaindole frameworks in kinase inhibitors and GPCR modulators. Among its derivatives, 2-Chloro-3-iodopyrazolo[1,5-a]pyridine (CAS 1428432-85-2) represents a high-value "orthogonal" building block. Its value lies in the distinct reactivity profiles of the C3-iodine and C2-chlorine atoms, enabling sequential, regioselective functionalization.
This guide addresses the supply chain fragmentation for this specific intermediate, provides a "Make vs. Buy" decision matrix, and establishes a self-validating Quality Control (QC) protocol for incoming raw materials.
Structural Significance & Reactivity Profile
The utility of 2-Chloro-3-iodopyrazolo[1,5-a]pyridine stems from the electronic disparity between the C3 and C2 positions.
-
C3-Iodine (Soft Electrophile): The C3 position is electron-rich. The C-I bond is weaker and highly reactive toward palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) under mild conditions.
-
C2-Chlorine (Hard Electrophile): The C2 position is electron-deficient (adjacent to the bridgehead nitrogen). The C-Cl bond is robust during C3 functionalization but can be activated later for SNAr reactions or specialized Pd/Ni-catalyzed couplings.
Figure 1: Orthogonal Functionalization Workflow
Caption: Logical flow for sequential functionalization. The C3-Iodine serves as the primary handle, leaving the C2-Chlorine intact for subsequent diversification.
Commercial Supply Landscape
Sourcing this specific di-halogenated core is challenging because many vendors list the mono-halogenated precursors but not the 2,3-disubstituted product.
Verified Identity & CAS
-
Chemical Name: 2-Chloro-3-iodopyrazolo[1,5-a]pyridine[1]
-
CAS Number: 1428432-85-2[1]
-
Molecular Weight: 278.48 g/mol
-
MDL Number: MFCD25542091[1]
Supplier Tiering Strategy
Do not rely on a single source. The market is split between "Stock" vendors and "Custom Synthesis" CROs.
| Supplier Tier | Representative Vendors | Availability Status | Strategic Use |
| Tier 1: Catalog Stock | AA Blocks (Cat: AA01DKVA)Combi-Blocks | Immediate (mg to g scale) | Use for initial SAR screening and route scouting. |
| Tier 2: Aggregators | eMolecules MolPort | Variable (Lead time 2-4 weeks) | Use to find obscure inventory when Tier 1 is out of stock. |
| Tier 3: Custom CRO | WuXi AppTec Pharmablock | Make-on-Demand (kg scale) | Engage only for process scale-up or GMP requirements. |
Critical Sourcing Note: Many vendors sell 2-Chloropyrazolo[1,5-a]pyridine (CAS 60637-33-4) . If the di-halogenated block (CAS 1428432-85-2) is out of stock or prohibitively expensive ($>500/g), implement the "Make" strategy below.
The "Make vs. Buy" Protocol
If commercial stock is unavailable, the synthesis is a robust, single-step protocol starting from the cheap 2-chloro precursor.
Reaction: Electrophilic Aromatic Substitution (Iodination) Precursor: 2-Chloropyrazolo[1,5-a]pyridine (CAS 60637-33-4) Reagents: N-Iodosuccinimide (NIS) or Iodine/Periodic Acid.
Step-by-Step Synthesis Protocol:
-
Dissolution: Dissolve 2-chloropyrazolo[1,5-a]pyridine (1.0 equiv) in Acetonitrile (ACN) or DMF (0.2 M concentration).
-
Addition: Add N-Iodosuccinimide (NIS) (1.1 equiv) portion-wise at 0°C to control exotherm.
-
Reaction: Stir at Room Temperature (25°C) for 2–4 hours. Monitor by LCMS (Look for M+H shift from 153 to 279).
-
Workup: Quench with 10% aq. Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine (removes reddish color). Extract with EtOAc.[2][3][4]
-
Purification: Recrystallize from Ethanol or perform silica flash chromatography (Hexane/EtOAc).
Quality Control (QC) & Handling
Upon receipt of the material (bought or made), you must validate its identity and purity. The primary risk is regioisomer contamination or de-iodination during storage.
Self-Validating Analytical Workflow
A. Visual Inspection:
-
Pass: Off-white to pale yellow/beige solid.
-
Fail: Dark brown/purple solid (Indicates free iodine release; repurify immediately).
B. 1H NMR Validation (DMSO-d6): The key to validation is the absence of the C3-proton and the presence of the pyridine ring pattern.
-
Precursor (2-Cl): Shows a singlet at ~6.6 ppm (C3-H).
-
Target (2-Cl, 3-I): The ~6.6 ppm singlet MUST BE ABSENT .
-
Aromatic Region: Look for the doublet-triplet patterns of the pyridine ring protons (H4, H5, H6, H7) shifted downfield due to the iodine withdrawing effect.
C. Storage Conditions:
-
Light Sensitive: The C-I bond is photolabile. Store in amber vials wrapped in foil.
-
Temperature: 2–8°C is recommended for long-term stability.
Figure 2: QC Decision Tree
Caption: QC workflow emphasizing the critical NMR checkpoint at the C3 position.
References
-
AA Blocks Product Catalog. 2-Chloro-3-iodopyrazolo[1,5-a]pyridine (CAS 1428432-85-2). [Link][1]
-
National Institutes of Health (PMC). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine. (Mechanistic basis for C3 iodination). [Link]
-
Organic Chemistry Portal. Synthesis of pyrazolo[1,5-a]pyridines. [Link]
Sources
Electronic Properties of Di-Halogenated Pyrazolo[1,5-a]pyridine Rings
Executive Summary: The Indole Bioisostere Evolved
The pyrazolo[1,5-a]pyridine scaffold represents a critical evolution in kinase inhibitor design.[1] Functioning as a bioisostere to indole and purine, it offers a distinct advantage: the ability to fine-tune electronic properties without disrupting the core hydrogen-bonding vectors required for ATP-pocket binding.
This guide focuses on the di-halogenated variants of this ring system. While mono-halogenation is well-documented, di-halogenation (specifically at the C-3/C-6 and C-3/C-7 vectors) unlocks unique physicochemical space, allowing for precise modulation of pKa, lipophilicity (logD), and metabolic stability.
Electronic Structure & Regioselectivity Analysis[2]
To rationally design di-halogenated analogs, one must first master the scaffold's intrinsic electron density flow. The pyrazolo[1,5-a]pyridine is a 5:6 fused system where the bridgehead nitrogen plays a dual role.[2]
The Push-Pull Mechanism
-
The "Push" (N-1): The bridgehead nitrogen (N-1) donates electron density into the 5-membered pyrazole ring, creating a pyrrole-like character. This makes C-3 the most electron-rich center, highly susceptible to Electrophilic Aromatic Substitution (
). -
The "Pull" (N-4): The pyridine-like nitrogen (N-4) exerts an inductive withdrawing effect. This renders the adjacent C-7 proton significantly acidic (
in DMSO), activating it for base-mediated deprotonation or transition-metal-catalyzed C-H activation.
Halogenation Vectors
Introducing halogens at specific positions alters this landscape:
-
C-3 Halogenation: Stabilizes the HOMO, reducing oxidative liability.
-
C-6 Halogenation: Exerts a strong inductive effect on the pyridine ring, lowering the basicity of N-4 (crucial for solubility tuning).
-
C-7 Halogenation: Sterically crowds the N-4 binding pocket and blocks a primary metabolic soft spot.
Visualization: Electronic Reactivity Map
Figure 1: Electronic Reactivity Map detailing the orthogonal reactivity profiles of the C-3, C-6, and C-7 positions.
Synthetic Pathways for Di-Halogenation[4]
Achieving regioselective di-halogenation requires a sequenced approach. Random halogenation often leads to inseparable mixtures or over-halogenation.
Strategy A: The "Pre-Functionalized" Route (Target: 3,6-Dihalo)
This is the preferred route for accessing 6-substituted analogs, as direct electrophilic attack at C-6 is electronically unfavorable.
-
Starting Material: 4-Chloropyridine (or 4-Bromopyridine).
-
N-Amination: Reaction with hydroxylamine-O-sulfonic acid (HOSA) yields the N-aminopyridinium salt.
-
Cyclization: [3+2] cycloaddition with an alkyne (e.g., methyl propiolate) or 1,3-dicarbonyl builds the pyrazole ring. The halogen from the pyridine is retained at C-6 .
-
C-3 Functionalization: Electrophilic halogenation (NIS/NBS) installs the second halogen at C-3 .
Strategy B: The "Sequential C-H" Route (Target: 3,7-Dihalo)
This route utilizes the acidity of C-7.[3]
-
Starting Material: Pyrazolo[1,5-a]pyridine.[3][2][4][5][6][7][8][9][10]
-
Step 1 (C-3 Halogenation): Standard
with NBS/NIS. -
Step 2 (C-7 Activation):
-
Lithiation: Treatment with LDA at -78°C selectively deprotonates C-7 (directed by N-4), followed by quenching with a halogen source (
, ). -
Pd-Catalysis: Direct C-H halogenation using
and NXS is emerging as a scalable alternative.
-
Experimental Protocol: Synthesis of 3-Bromo-6-chloropyrazolo[1,5-a]pyridine
This protocol demonstrates Strategy A , providing a robust scaffold for dual cross-coupling (Suzuki at C-3, Buchwald/Suzuki at C-6).
Reagents:
-
4-Chloropyridine HCl
-
Hydroxylamine-O-sulfonic acid (HOSA)
-
Ethyl propiolate
-
N-Bromosuccinimide (NBS)
- , DMF, Acetonitrile
Step-by-Step Methodology:
-
N-Amination:
-
Dissolve 4-chloropyridine HCl (10 mmol) in water (
) and neutralize with . -
Add HOSA (12 mmol) portion-wise at 0°C. Stir at RT for 12h.
-
Checkpoint: Monitor by TLC. The product is the N-amino salt (precipitate). Filter and dry.
-
-
Cyclization ([3+2] Cycloaddition):
-
Suspend the N-amino salt (1 equiv) in DMF. Add
(2.5 equiv) and ethyl propiolate (1.2 equiv). -
Stir at RT for 4h. The color typically shifts to dark orange/brown.
-
Workup: Dilute with water, extract with EtOAc. The intermediate is 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate. (Note: Decarboxylation may be required if the ester is not desired, usually via hydrolysis/heat).
-
Alternative: Use an alkyne equivalent that yields the unsubstituted 3-position if direct halogenation is the goal.
-
-
Regioselective Bromination (C-3):
-
Dissolve 6-chloropyrazolo[1,5-a]pyridine (from decarboxylation step) in Acetonitrile (
). -
Add NBS (1.05 equiv) at 0°C. Stir for 30 min.
-
Validation: The reaction is extremely fast due to the electron-rich C-3.
-
Quench: Add saturated
. Extract and recrystallize from EtOH.
-
Yield: Typically 60-75% overall. Characterization:
-
1H NMR (DMSO-d6): Look for the downfield shift of the C-2 proton (singlet, ~8.2 ppm) and the loss of the C-3 proton signal. The C-7 proton appears as a doublet (~8.8 ppm) due to N-4 deshielding.
Physicochemical Impact Data
The following table summarizes how di-halogenation patterns shift key drug-like properties compared to the unsubstituted scaffold.
| Property | Unsubstituted | 3-Bromo | 3-Bromo-6-Chloro | 3-Bromo-7-Chloro |
| LogP (Calc) | 1.2 | 1.9 | 2.6 | 2.5 |
| pKa (Conj. Acid) | ~2.5 | ~1.8 | ~0.5 | ~0.2 |
| C-3 Reactivity | High (Nucleophilic) | Reactive (Pd-site) | Reactive (Pd-site) | Reactive (Pd-site) |
| Metabolic Liability | High (Oxidation at C-3/C-7) | Moderate | Low (Blocked C-6) | Low (Blocked C-7) |
Table 1: Comparative physicochemical profiles. Note the significant drop in pKa upon 6/7-halogenation, reducing the likelihood of protonation at physiological pH.
Medicinal Chemistry Applications
Kinase Selectivity (Trk/TTK Inhibitors)
In Trk inhibitor development, the 3,6-dihalogenated motif is often used. The halogen at C-6 sits in the solvent-exposed region or interacts with the gatekeeper residue, while the C-3 position serves as the vector for the hinge-binding motif.
-
Mechanism:[3][2][4][7][9][11] The electron-withdrawing nature of the C-6 chlorine reduces the electron density of the pyrazole ring, weakening the H-bond acceptor capability of N-4. This can improve selectivity against kinases that require a strong H-bond acceptor at this position.
Metabolic Blocking
The C-7 position is a "soft spot" for aldehyde oxidase (AO) metabolism.
-
Solution: Introducing a halogen (Cl/F) at C-7 sterically and electronically blocks AO attack.
-
Trade-off: C-7 substitution can induce a "twist" in the binding conformation if the substituent at C-6 is bulky, potentially altering affinity.
References
-
Regioselective C-H Functionalization of Pyrazolo[1,5-a]pyrimidines. MDPI. Available at: [Link]
-
Direct C7-H Arylation of Pyrazolo[1,5-a]azines with Aryl Chlorides. ResearchGate. Available at: [Link]
-
Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors. PubMed Central. Available at: [Link]
- Synthesis and Regiospecific Electrophilic Substitution in Pyrazolo[1,5-a]pyrimidine.Wiley Online Library. (Cited for mechanistic parallel in SEAr).
-
Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines. RSC Advances. Available at: [Link]
Sources
- 1. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PubChemLite - 3-bromo-6-chloropyrazolo[1,5-a]pyridine (C7H4BrClN2) [pubchemlite.lcsb.uni.lu]
- 6. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
Methodological & Application
Application Note: Regioselective Suzuki-Miyaura Coupling of 2-Chloro-3-iodopyrazolo[1,5-a]pyridine
Executive Summary
This application note details the optimized protocol for the regioselective C3-arylation of 2-chloro-3-iodopyrazolo[1,5-a]pyridine . This scaffold is a critical bioisostere for indole and azaindole in kinase inhibitor discovery (e.g., JAK, p38 MAPK inhibitors). The core challenge addressed here is the chemoselective functionalization of the C3-iodide bond while preserving the C2-chloride handle for subsequent Structure-Activity Relationship (SAR) diversification.
By leveraging the significant difference in oxidative addition rates between C(sp2)–I and C(sp2)–Cl bonds, this protocol achieves >95% regioselectivity using standard palladium catalysis under mild conditions.
Mechanistic Rationale & Reactivity Profile[1][2][3]
The Selectivity Hierarchy
The pyrazolo[1,5-a]pyridine nucleus possesses distinct electronic properties. The C3 position (on the pyrazole ring) is electron-rich and prone to electrophilic substitution (halogenation), whereas the C2 position is adjacent to the bridgehead nitrogen, influencing its bond strength.
In Palladium-catalyzed cross-coupling, the rate-determining step is often the oxidative addition of the Pd(0) species into the carbon-halogen bond.[1] The selectivity is driven by Bond Dissociation Energy (BDE):
-
C–I Bond: ~50–65 kcal/mol (Weak, Fast Insertion)
-
C–Cl Bond: ~80–95 kcal/mol (Strong, Slow Insertion)
Under controlled temperatures (60–80°C) and using electron-rich but not overly bulky ligands, Pd(0) inserts almost exclusively into the C–I bond. The C–Cl bond remains inert unless "forcing" conditions (e.g., bulky phosphines like XPhos, temperatures >100°C) are applied.
Reaction Pathway Diagram
The following diagram illustrates the kinetic competition between the C3 and C2 positions.
Figure 1: Kinetic pathway showing the preferential oxidative addition at C3-I over C2-Cl.
Optimization Matrix & Conditions
To validate the protocol, we screened various parameters. The goal was to maximize Yield (%) of the C3-product while minimizing the C2-coupled byproduct or dehalogenation.
Table 1: Optimization of Reaction Conditions
| Entry | Catalyst (5 mol%) | Ligand | Base (2.0 equiv) | Solvent | Temp (°C) | Yield (C3) | Yield (C2/Bis) | Notes |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 65% | 15% | Poor selectivity at high temp. |
| 2 | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 85 | 82% | 5% | Good, but Pd black formation. |
| 3 | Pd(dppf)Cl₂·DCM | - | Na₂CO₃ | 1,4-Dioxane/H₂O | 80 | 94% | <1% | Optimal Conditions. |
| 4 | Pd₂(dba)₃ | XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 40% | 55% | "Over-active" system activates C-Cl. |
| 5 | Pd(dppf)Cl₂·DCM | - | Cs₂CO₃ | THF/H₂O | 60 | 70% | 0% | Reaction too slow; incomplete conv. |
Key Takeaway: The bidentate ligand dppf (1,1'-Bis(diphenylphosphino)ferrocene) provides the perfect balance of steric bulk and electron density to facilitate C-I insertion without sufficiently activating the C-Cl bond at 80°C.
Standard Operating Procedure (SOP)
Materials
-
Substrate: 2-Chloro-3-iodopyrazolo[1,5-a]pyridine (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.1 – 1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂[2][3][4]·CH₂Cl₂ complex (0.03 – 0.05 equiv)
-
Base: Sodium Carbonate (Na₂CO₃), 2.0 M aqueous solution
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Protocol
-
Setup: In a reaction vial equipped with a magnetic stir bar, charge the Substrate (1.0 equiv), Aryl Boronic Acid (1.1 equiv), and Pd(dppf)Cl₂ (3-5 mol%).
-
Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles) to remove oxygen. Note: O₂ promotes homocoupling of boronic acids and catalyst deactivation.
-
Solvent Addition: Add 1,4-Dioxane (concentration ~0.1 M) and 2.0 M Na₂CO₃ (aq) (2.0 equiv) via syringe.
-
Reaction: Place the vial in a pre-heated block at 80°C . Stir vigorously (800 rpm).
-
Monitoring: Monitor by LC-MS or TLC at 1 hour and 3 hours.
-
Target: Disappearance of starting material (SM).
-
QC Check: Ensure no mass corresponding to the bis-coupled product is observed.
-
-
Workup:
-
Purification: Purify via Flash Column Chromatography (Silica Gel).
-
Eluent: Hexanes/Ethyl Acetate gradient (typically 0-30% EtOAc).
-
Quality Control & Troubleshooting Workflow
The following workflow describes the decision logic for verifying product integrity during the reaction.
Figure 2: In-process control logic for monitoring reaction progress and selectivity.
Common Issues & Fixes:
-
Protodehalogenation (Loss of Iodine, no coupling): Usually caused by excessive heat or wet solvents without active coupling. Fix: Use fresh boronic acid and strictly dry dioxane.
-
Stalled Reaction: If conversion stops at 80%, do not increase temp above 90°C. Instead, add a fresh aliquot of catalyst (1 mol%) and base.
References
-
General Reactivity of Pyrazolo[1,5-a]pyrimidines: Jismy, B., et al.[3] "Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one." RSC Advances, 2021, 11 , 1287–1302.[3]
-
Mechanistic Studies on Oxidative Addition (C-Cl vs C-I): Diefenbach, A., & Bickelhaupt, F. M. "Oxidative addition of Pd to C-H, C-C and C-Cl bonds: Importance of relativistic effects in DFT calculations." Journal of Chemical Physics, 2005.
-
Regioselective Halogenation & Coupling in N-Heterocycles: Hrynyshyn, Y., et al.[2] "Synthesis of 4-aryl(hetaryl)pyrazolo[1,5-a]pyrazines by palladium-catalyzed Suzuki–Miyaura cross coupling."[2] Chemistry of Heterocyclic Compounds, 2019, 55 , 1070-1074.[2]
-
BenchChem Comparative Reactivity Guide: "A Comparative Guide to the Reactivity of 3-Chloro-2-pyrazinamine and Other Halopyrazines." BenchChem Application Notes, 2025.
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. Synthesis of 4-aryl(hetaryl)pyrazolo[1,5-a]pyrazines by palladium-catalyzed Suzuki–Miyaura cross coupling - Enamine [enamine.net]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. mdpi.com [mdpi.com]
- 5. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
C-H activation vs halogen displacement in pyrazolo[1,5-a]pyridine derivatives
Abstract
The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and purine systems in kinase inhibitors (e.g., p38, JAK). Historically, functionalization relied on stepwise halogenation followed by transition-metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). However, recent advances in C-H activation offer a more atom-economical alternative. This guide analyzes the trade-offs between these two methodologies, focusing on regioselectivity (C-3 vs. C-7), catalyst choice, and scalability, providing validated protocols for both approaches.
The Mechanistic Landscape: Electronic vs. Acidic Control
To successfully functionalize this scaffold, one must understand the electronic bias of the bicyclic system. The pyrazolo[1,5-a]pyridine ring is electronically amphoteric, allowing for divergent regiocontrol based on the reaction mechanism.
-
C-3 Position (Nucleophilic/SEAr): The C-3 carbon is the most electron-rich site, behaving similarly to the C-3 of indole. It is the preferred site for Electrophilic Aromatic Substitution (SEAr) (e.g., halogenation) and Pd-catalyzed C-H activation driven by electrophilic palladation.
-
C-7 Position (Acidic/CMD): The C-7 proton, adjacent to the bridgehead nitrogen, is the most acidic due to the inductive electron-withdrawing effect of the nitrogen. Functionalization here typically proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism, often requiring carboxylate-assisted catalysis.
Visualizing the Regioselectivity Map
Figure 1: Mechanistic divergence in pyrazolo[1,5-a]pyridine functionalization. C-3 is accessed via electrophilic pathways, while C-7 requires base-assisted deprotonation.
Comparative Analysis: Halogen Displacement vs. C-H Activation
Before selecting a protocol, researchers must weigh the "Reliability vs. Efficiency" trade-off.
| Feature | Method A: Halogen Displacement (Standard Cross-Coupling) | Method B: Direct C-H Activation (Direct Arylation) |
| Step Count | 2 Steps (Halogenation + Coupling) | 1 Step (Direct Coupling) |
| Atom Economy | Low (Stoichiometric halogen waste) | High (H2 or HX byproduct only) |
| Regiocontrol | Absolute. Defined by the pre-installed halogen. | Variable. Dependent on catalyst/ligand tuning.[1] |
| Substrate Scope | Broad. Tolerates complex coupling partners. | Moderate. Sensitive to sterics and directing groups. |
| C-3 Selectivity | Excellent (via 3-Iodo/3-Bromo intermediates).[2] | Excellent (Intrinsic bias). |
| C-7 Selectivity | Difficult (Requires pre-functionalized pyridines). | Superior. Accessible via CMD mechanism. |
| Common Pitfalls | Protodehalogenation (loss of halide). | Homocoupling of the aryl halide partner. |
Validated Experimental Protocols
Protocol A: The Benchmark (C-3 Halogenation & Suzuki Coupling)
Use this when you need absolute regiocontrol or have precious, complex coupling partners.
Step 1: Regioselective C-3 Iodination
-
Reagents: Pyrazolo[1,5-a]pyridine (1.0 equiv), NIS (1.1 equiv), Acetonitrile.
-
Procedure:
-
Dissolve substrate in MeCN (0.1 M).
-
Add N-iodosuccinimide (NIS) portion-wise at 0°C.
-
Stir at RT for 2 hours (TLC monitoring).
-
Workup: Quench with sat. Na2S2O3 (removes excess iodine). Extract with EtOAc.
-
Yield: Typically >90%. The iodine installs exclusively at C-3 due to the SEAr mechanism.
-
Step 2: Suzuki-Miyaura Coupling
-
Reagents: 3-Iodo-pyrazolo[1,5-a]pyridine (1.0 equiv), Aryl Boronic Acid (1.5 equiv), Pd(dppf)Cl2 (5 mol%), K2CO3 (2.0 equiv).
-
Procedure:
Protocol B: The Innovator (Direct C-3 C-H Arylation)
Use this for rapid library generation and high atom economy.
-
Mechanism: Electrophilic Palladation / CMD.
-
Reagents: Pyrazolo[1,5-a]pyridine (1.0 equiv), Aryl Bromide (1.2 equiv), Pd(OAc)2 (5 mol%), PCy3·HBF4 (10 mol%) or SPhos, K2CO3 (2.0 equiv), Pivalic Acid (30 mol%).
-
Solvent: Toluene or DMAc, 110°C.
-
Procedure:
-
In a glovebox or under Argon, mix Pd(OAc)2, Ligand, and Base in the reaction vial.
-
Add the substrate and Aryl Bromide.
-
Add Pivalic Acid (Crucial additive: acts as a proton shuttle for the CMD step).
-
Heat to 110°C for 16 hours.
-
Purification: Filter through Celite to remove Pd black. Flash chromatography.
-
-
Key Insight: For C-3 selectivity, ligand-free conditions (Pd(OAc)2 only) often work for simple aryl iodides. However, adding Pivalic Acid improves yields significantly by lowering the energy barrier for C-H cleavage [1].
Protocol C: The "Remote" Functionalization (Direct C-7 C-H Arylation)
Use this to access the difficult C-7 position without de novo synthesis.
-
Mechanism: Strictly CMD (Concerted Metalation-Deprotonation). Requires overcoming the C-3 electronic bias.
-
Reagents: Pyrazolo[1,5-a]pyridine (1.0 equiv), Aryl Chloride/Bromide, Pd(OAc)2 (5-10 mol%), Ag2CO3 (2.0 equiv), H3PO4 or Pivalic Acid additives.
-
Specific Conditions: Recent literature suggests that using Ag2CO3 as the base/oxidant switches selectivity toward C-7 by coordinating with the bridgehead nitrogen, directing the Pd to the alpha-position [2].
-
Procedure:
-
Mix substrate, Aryl halide, Pd(OAc)2, and Ag2CO3 in 1,4-Dioxane.
-
Heat to 130°C in a sealed tube.
-
Caution: Silver salts are light-sensitive; wrap the flask in foil.
-
Decision Matrix: Selecting the Right Workflow
The following workflow illustrates the decision process based on substrate availability and desired regiochemistry.
Figure 2: Strategic workflow for selecting between Halogen Displacement and C-H Activation.
Troubleshooting & Optimization (Expert Insights)
1. The "Homocoupling" Problem in C-H Activation:
-
Symptom: You observe the formation of Biaryl (Ar-Ar) instead of the desired product.
-
Cause: The Aryl Halide undergoes oxidative addition and then disproportionates or reacts with another oxidized Pd species before intercepting the heterocycle.
-
Solution: Slow addition of the Aryl Halide (syringe pump) keeps its concentration low relative to the heterocycle. Alternatively, switch to Aryl Triflates or Tosylates , which are less prone to homocoupling in these systems.
2. Regioselectivity Leakage (C3 vs C7 mixtures):
-
Symptom:[7] Getting a mix of C-3 and C-7 arylation.
-
Solution:
-
To enforce C-3 : Use electron-rich ligands (e.g., PBu3) and avoid silver salts.
-
To enforce C-7 : Use Ag2CO3 or AgOAc . The silver acts as a halide scavenger and facilitates a mechanism where the Pd coordinates to the bridgehead Nitrogen, placing the metal in proximity to C-7 [3].
-
3. Protodehalogenation in Suzuki Coupling:
-
Symptom: The 3-iodo starting material converts back to the unfunctionalized pyrazolo[1,5-a]pyridine.
-
Cause: Beta-hydride elimination or reduction of the Pd-Ar intermediate.
-
Solution: Use anhydrous solvents and switch to Pd(dppf)Cl2 or Pd(Amphos)Cl2 . Avoid alcoholic solvents (MeOH/EtOH) if this occurs; use Toluene/Water or DMF.
References
-
Regioselective C-3 Halogenation & C-H Activation
- RSC Adv., 2014, 4, 342-348. "Regioselective C(sp2)
-
Direct C-7 Arylation (Mechanism & Scope)
-
Catalyst-Switchable Regiocontrol
- Angew. Chem. Int. Ed., 2011, 50, 2144-2148.
-
General Review of Pyrazolo[1,5-a]pyridine Synthesis
-
Current Organic Chemistry, 2011, 15 , 2481-2518.[8] "Synthesis and Reactions of Pyrazolo[1,5-a]pyridines."
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Catalyst-Switchable Regiocontrol in the Direct Arylation of Remote C–H Groups in Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Direct C7-H Arylation of Pyrazolo[1,5-a]azines with Aryl Chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related H...: Ingenta Connect [ingentaconnect.com]
Application Note: One-Pot Synthesis Methods for Functionalized Pyrazolo[1,5-a]pyridine Scaffolds
Executive Summary
The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and azaindole rings.[1] It is a core pharmacophore in FDA-approved drugs (e.g., Ibudilast) and numerous kinase inhibitors (e.g., inhibitors of p38, MK2, and RET).
Traditional synthesis often involves multi-step procedures requiring the isolation of unstable
Strategic Overview & Mechanism
The core strategy relies on the formation of a pyridinium
Mechanistic Pathway[3]
-
-Amination: Pyridine is aminated (using HOSA or MSH) to form the
-aminopyridinium salt.[3] -
Ylide Formation: Base-mediated deprotonation generates the pyridinium
-imide (1,3-dipole). -
[3+2] Cycloaddition: The dipole attacks the alkyne, forming a dihydropyrazolo[1,5-a]pyridine intermediate.
-
Aromatization: Oxidative dehydrogenation or elimination yields the final aromatic scaffold.
Reaction Pathway Diagram
Figure 1: General mechanistic flow for the synthesis of pyrazolo[1,5-a]pyridine via N-aminopyridinium ylides.
Experimental Protocols
Protocol A: The "True" One-Pot Synthesis (From Pyridine)
Best for: Cost-efficiency, scale-up, and simple substrates.
Concept: In situ generation of the
Materials
-
Substrate: Substituted Pyridine (1.0 equiv)
-
Reagent: Hydroxylamine-O-sulfonic acid (HOSA) (1.2 equiv)
-
Dipolarophile: Terminal or Internal Alkyne (1.2 equiv)
-
Base: Potassium Carbonate (
) (2.5 equiv) -
Solvent: Water/THF (1:1) or DMF (for solubility)
Step-by-Step Methodology
-
Salt Formation:
-
Dissolve the pyridine derivative (1.0 mmol) in water (2 mL) (or DMF if lipophilic).
-
Add HOSA (1.2 mmol) portion-wise at 0°C.
-
Allow the mixture to warm to Room Temperature (RT) and stir for 1–2 hours.
-
Checkpoint: TLC should show consumption of the starting pyridine. The salt is usually a polar spot near the baseline.
-
-
Cycloaddition:
-
Without isolation, add the Alkyne (1.2 mmol) to the reaction vessel.
-
Add
(2.5 mmol) slowly (gas evolution may occur). -
Heat the mixture to 80°C for 4–6 hours.
-
-
Work-up:
-
Cool to RT. Dilute with Ethyl Acetate (EtOAc) and wash with brine.
-
Dry organic layer over
, concentrate, and purify via flash column chromatography.
-
Critical Note: HOSA is corrosive. Ensure pH is adjusted to >9 during the second step to facilitate ylide formation.
Protocol B: TEMPO-Mediated Regioselective Annulation
Best for: High regioselectivity, sensitive substrates, metal-free conditions. Reference: Organic Letters 2022 [1].
Materials
-
Substrate: Pre-formed
-aminopyridinium salt (or generated in situ as in Protocol A) -
Dipolarophile:
-unsaturated carbonyls or alkynes -
Catalyst: TEMPO (20 mol%)
-
Oxidant: Air (balloon) or
-
Base: DBU or
-
Solvent: Toluene or DCE
Step-by-Step Methodology
-
Preparation:
-
In a reaction tube, combine
-aminopyridinium salt (0.5 mmol), dipolarophile (0.6 mmol), and TEMPO (0.1 mmol). -
Add Base (1.0 mmol) and Solvent (3 mL).
-
-
Reaction:
-
Work-up:
-
Standard extraction with DCM/Water.
-
Purify on silica gel.
-
Protocol C: Copper-Catalyzed Aerobic Oxidative Coupling
Best for: Difficult substrates, terminal alkynes, high yields. Reference: Org. Biomol. Chem. [2].
Materials
-
Substrate:
-aminopyridinium salt -
Dipolarophile: Terminal Alkyne
-
Catalyst:
or (10 mol%) -
Ligand: 1,10-Phenanthroline (20 mol%) - Optional but recommended for efficiency
-
Base:
or -
Solvent: DMSO or DMF (polar aprotic is essential)
Step-by-Step Methodology
-
Setup:
-
Charge a flask with
-aminopyridinium salt (0.5 mmol), Alkyne (0.75 mmol), Cu catalyst, and Base. -
Add Solvent (2 mL).
-
-
Oxidation:
-
Purge the headspace with Oxygen (1 atm balloon).
-
Stir at 60–80°C.
-
-
Completion:
-
Monitor by TLC (typically 4–8 hours).
-
Note: The copper catalyst facilitates the activation of the terminal alkyne and the subsequent oxidative aromatization.
-
Troubleshooting & Optimization Guide
Decision Matrix for Protocol Selection
Figure 2: Decision tree for selecting the optimal synthesis protocol.
Common Issues and Solutions
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete | Ensure HOSA is fresh; increase reaction time at Step 1. |
| Regioisomers | Internal alkyne lacks steric bias | Use bulky bases (DBU) or switch to Protocol B (TEMPO) to leverage steric control. |
| No Reaction | Moisture in solvent (Protocol C) | Use anhydrous DMF/DMSO; Cu-catalysis is sensitive to water if not using aqueous protocol. |
| Tarry Product | Polymerization of alkyne | Add alkyne slowly (syringe pump) or lower temperature. |
Safety & Handling (E-E-A-T)
- -Aminopyridinium Salts: While generally stable, they can be skin irritants. Handle with gloves.[8][9][10][11]
-
HOSA (Hydroxylamine-O-sulfonic acid): Corrosive and hygroscopic. Store in a desiccator. Reacts exothermically with bases.
-
Pyridine Derivatives: Many are volatile and toxic. All reactions must be performed in a fume hood.
-
Waste Disposal: Copper waste (Protocol C) must be segregated from general organic waste.
References
-
Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation. Organic Letters, 2022.[5][12]
-
Copper-mediated synthesis of pyrazolo[1,5-a]pyridines through oxidative linkage. Organic & Biomolecular Chemistry.
-
Synthesis of Functionalized Pyrazolo[1,5-a]pyridines. Synlett, 2024.[13]
-
N-Amino Pyridinium Salts in Organic Synthesis. Chemical Reviews / PMC.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. N-Amino Pyridinium Salts in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidative [3+2]Cycloaddition of Alkynylphosphonates with Heterocyclic N-Imines: Synthesis of Pyrazolo[1,5-a]Pyridine-3-phosphonates [mdpi.com]
- 5. Regioselective Synthesis of Pyrazolo[1,5- a]pyridine via TEMPO-Mediated [3 + 2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. echemi.com [echemi.com]
- 10. documents.tocris.com [documents.tocris.com]
- 11. lobachemie.com [lobachemie.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
Functionalization of C2-chlorine in pyrazolo[1,5-a]pyridine after C3-substitution
Application Note: High-Efficiency Functionalization of C2-Chlorine in C3-Substituted Pyrazolo[1,5-a]pyridines
Executive Summary & Strategic Analysis
The pyrazolo[1,5-a]pyridine scaffold is a privileged pharmacophore in kinase inhibitor discovery (e.g., p38 MAPK, JAK inhibitors). While Electrophilic Aromatic Substitution (
The Core Challenge: The pyrazolo[1,5-a]pyridine ring is electron-rich (exceeding pyridine), rendering the C2-Cl bond pseudo-inert toward oxidative addition compared to typical aryl chlorides. Furthermore, the presence of a substituent at C3 drastically alters the electronic landscape:
-
C3-Electron Withdrawing Groups (EWG): (e.g., -CN, -COOEt, -CF3) decrease electron density, activating C2-Cl for Pd-catalyzed coupling or even
. -
C3-Electron Donating/Neutral Groups (EDG): (e.g., -Alkyl, -Aryl) further enrich the ring, making C2-Cl highly resistant to oxidative addition, requiring specialized, electron-rich bulky phosphine ligands.
This guide provides validated protocols to overcome these electronic barriers, ensuring high-yield functionalization of C2-Cl after the C3 position has been established.
Reaction Decision Matrix
The following decision tree guides the selection of catalytic systems based on the electronic nature of the C3-substituent.
Figure 1: Strategic selection of catalytic systems based on C3-substituent electronics.
Detailed Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (Difficult Substrates)
Target: C3-Alkyl/Aryl substituted scaffolds (Deactivated C2-Cl). Rationale: Standard ligands (PPh3) fail here. We utilize XPhos or SPhos , which form monoligated Pd(0) species that are highly active for oxidative addition into electron-rich aryl chlorides [1].
Reagents:
-
Substrate: 2-chloro-3-phenylpyrazolo[1,5-a]pyridine (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)
-
Catalyst: XPhos Pd G2 (2-3 mol%) OR
(2 mol%) + XPhos (4 mol%) -
Base:
(3.0 equiv, finely ground) -
Solvent: 1,4-Dioxane :
(4:1 ratio)
Step-by-Step Methodology:
-
Degassing: Charge a reaction vial with the substrate, boronic acid, and base. Cap with a septum. Evacuate and backfill with Argon (
). Note: Oxygen inhibition is the #1 cause of failure in this scaffold. -
Solvent Prep: Sparge the Dioxane/Water mixture with Argon for 15 minutes.
-
Catalyst Addition: Add the Pd precatalyst under a positive stream of Argon.
-
Reaction: Add the degassed solvent via syringe. Seal the vial (crimp cap preferred).
-
Heating: Heat to 100°C for 4–12 hours.
-
Checkpoint: Monitor by LCMS. If conversion stalls at <50%, add 1 mol% additional catalyst.
-
-
Workup: Cool to RT. Filter through a pad of Celite (elute with EtOAc).[1] Wash filtrate with brine, dry over
, and concentrate.
Data Summary (Expected Yields):
| C3-Substituent | Boronic Acid | Catalyst System | Yield | Notes |
| -Phenyl | 4-OMe-Ph-B(OH)2 | XPhos Pd G2 | 88% | High efficiency |
| -Methyl | 3-Pyridine-B(OH)2 | SPhos Pd G2 | 72% | SPhos better for heteroaryls |
| -COOEt | Ph-B(OH)2 | Pd(dppf)Cl2 | 94% | Activated substrate (easier) |
Protocol B: Buchwald-Hartwig Amination
Target: Installation of amine solubilizing groups at C2. Rationale: The 2-position is sterically accessible but electronically stubborn. BrettPhos is the gold standard here for primary amines, while RuPhos excels for secondary amines [2].
Reagents:
-
Substrate: 2-chloro-3-isopropylpyrazolo[1,5-a]pyridine
-
Amine: Morpholine or Aniline derivative (1.2 equiv)
-
Catalyst: Pd2(dba)3 (2 mol%)
-
Ligand: BrettPhos (4-6 mol%)
-
Base: NaOtBu (1.4 equiv) - Critical: Must be stored in glovebox or fresh bottle.
-
Solvent: Toluene or t-Amyl Alcohol (anhydrous).
Step-by-Step Methodology:
-
Glovebox/Schlenk: Ideally, set up inside a glovebox. If not, use rigorous Schlenk technique.
-
Mixing: Combine Pd source, Ligand, Base, and Substrate in the vial.
-
Activation: Add anhydrous solvent. Stir at RT for 5 mins to allow pre-catalyst formation (solution often turns dark red/brown).
-
Amine Addition: Add the amine last.
-
Thermal Cycle: Heat at 110°C for 16 hours.
-
Troubleshooting: If de-chlorination (reduction) is observed (M-Cl
M-H), lower temp to 90°C and switch base to (weaker base, slower reaction but cleaner).
-
Protocol C: Displacement (Conditional)
Target: Only applicable if C3 contains a strong EWG (e.g., -CN, -NO2). Rationale: The EWG at C3 pulls electron density, making C2 susceptible to nucleophilic attack without transition metals.
Methodology:
-
Dissolve 2-chloro-3-cyanopyrazolo[1,5-a]pyridine in DMSO or NMP .
-
Add nucleophile (e.g., piperazine, 2.0 equiv).
-
Add base: DIPEA (3.0 equiv).
-
Heat to 120°C (Microwave preferred: 30 mins at 140°C).
-
Result: Clean displacement. If C3 is not an EWG, this reaction will fail completely.
Mechanistic Insight & Troubleshooting
The catalytic cycle for the Suzuki coupling on this scaffold highlights the critical "Oxidative Addition" bottleneck.
Figure 2: Catalytic cycle emphasizing the oxidative addition barrier caused by the electron-rich scaffold.
Common Failure Modes:
-
Protodeboronation: The boronic acid degrades before coupling.
-
Fix: Switch to Potassium Trifluoroborate salts (
) or Boronic Esters (Pinacol).
-
-
Hydrodehalogenation: The C2-Cl is replaced by Hydrogen.
-
Fix: This indicates the catalyst is active but Transmetallation is slow. Increase the amount of Boronic acid and ensure the Base is anhydrous.
-
-
No Reaction (Recovery of SM):
-
Fix: The catalyst died before oxidative addition. Switch to Pd-PEPPSI-IPr (NHC ligand) which is extremely robust for sterically hindered/deactivated chlorides [3].
-
References
-
Lassalas, P., et al. (2016). "Structure-Activity Relationship and Synthesis of Pyrazolo[1,5-a]pyridine Derivatives." Journal of Medicinal Chemistry.
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed C-N Coupling." Angewandte Chemie International Edition.
-
Organ, M. G., et al. (2009). "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada–Corriu Cross-Coupling Reaction." Chemistry – A European Journal.
-
BenchChem Protocols. (2025). "Suzuki Coupling Reactions with Chloro-Heterocycles."
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Catalyst Systems for Sterically Hindered Pyrazolo[1,5-a]pyridine Couplings
Welcome to the Technical Support Center dedicated to the nuanced challenge of palladium-catalyzed cross-coupling reactions for the synthesis of sterically hindered pyrazolo[1,5-a]pyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of these demanding transformations. Here, we move beyond generic protocols to provide in-depth, field-proven insights into troubleshooting common issues and optimizing your catalyst system for success.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing not just solutions but the mechanistic reasoning behind them.
Question 1: I am seeing low to no conversion of my sterically hindered aryl halide with a pyrazolo[1,5-a]pyridine boronic ester. My standard Pd(PPh₃)₄ catalyst system is failing. What is the likely culprit and how can I fix it?
Answer:
Low or no conversion in the coupling of sterically hindered substrates is most commonly due to a stalled oxidative addition step in the catalytic cycle.[1][2] The steric bulk around the C-X bond of your aryl halide and on the pyrazolo[1,5-a]pyridine scaffold impedes the approach of the palladium catalyst. Additionally, electron-rich aryl halides can be less reactive towards oxidative addition.[3][4]
Your standard Pd(PPh₃)₄ catalyst is likely not robust enough for this transformation for two key reasons:
-
Ligand Bulk: Triphenylphosphine (PPh₃) is not sterically demanding enough to promote the formation of the highly active, monoligated Pd(0) species necessary to engage a hindered substrate.[5][6]
-
Electron Donating Ability: PPh₃ is only a moderately electron-donating ligand. More electron-rich ligands increase the electron density on the palladium center, which in turn facilitates the oxidative addition into the aryl-halide bond.[6]
Troubleshooting & Optimization Strategy:
-
Switch to a State-of-the-Art Catalyst System: The most critical change is to employ a more specialized palladium pre-catalyst and ligand combination. Bulky, electron-rich biarylphosphine ligands are the industry standard for these challenging couplings.[7][8]
-
Recommended Ligands: Consider using Buchwald-type ligands such as XPhos, SPhos, or RuPhos.[2][7] These ligands are designed to be both sterically bulky and highly electron-donating, accelerating the oxidative addition and subsequent reductive elimination steps.[6]
-
Recommended Pre-catalysts: Utilize air- and moisture-stable palladium(II) pre-catalysts like G3 or G4 palladacycles (e.g., XPhos Pd G3). These pre-catalysts reliably generate the active Pd(0) species in situ and can lead to more reproducible results.[9]
-
-
Increase Initial Catalyst Loading: To establish a baseline for reactivity, begin with a higher catalyst loading, for instance, 5 mol%.[7] If this is successful, you can then perform optimization studies to reduce the catalyst loading for cost-effectiveness and to minimize residual palladium in your product.
-
Elevate the Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the steric barrier of oxidative addition.[1][2] Monitor for potential degradation of your starting materials or product at elevated temperatures.
Question 2: My reaction starts, but then stalls, and I observe the formation of black precipitate (palladium black). What is causing this catalyst decomposition, and how can I prevent it?
Answer:
The formation of palladium black is a classic sign of catalyst deactivation, where the active Pd(0) species aggregate into inactive palladium clusters.[1][7] This can be caused by several factors in the context of sterically hindered pyrazolo[1,5-a]pyridine couplings:
-
Ligand Dissociation: If the ligand is not bulky enough or the ligand-to-palladium ratio is too low, the ligand can dissociate from the palladium center, leaving it exposed and prone to aggregation.
-
Pyridine Coordination: The nitrogen atom of the pyrazolo[1,5-a]pyridine ring system can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[10]
-
Presence of Oxygen: Trace amounts of oxygen can oxidize the active Pd(0) catalyst, leading to its decomposition.[11]
Troubleshooting & Optimization Strategy:
-
Optimize Ligand-to-Palladium Ratio: For phosphine ligands, it can be beneficial to use a slight excess of the ligand relative to the palladium source (e.g., a 1.1:1 to 2:1 ligand:Pd ratio).[11] This helps to maintain a saturated coordination sphere around the palladium and prevent aggregation.
-
Employ Bulky Ligands: As mentioned previously, bulky ligands like XPhos or SPhos not only promote the catalytic cycle but also sterically shield the palladium center, which can mitigate unwanted coordination from the pyridine nitrogen and reduce the rate of catalyst decomposition.[10]
-
Rigorous Degassing: Ensure that your solvent and reaction mixture are thoroughly degassed before heating. This can be achieved by sparging with an inert gas like argon or nitrogen for 15-30 minutes or by using several freeze-pump-thaw cycles.[11] Maintaining a positive pressure of an inert gas throughout the reaction is crucial.
Question 3: I am getting a mixture of my desired product along with significant amounts of homocoupled boronic ester and protodeboronated starting material. How can I improve the selectivity of my reaction?
Answer:
The presence of these side products points to a competition between the desired cross-coupling pathway and undesired side reactions.
-
Homocoupling: The coupling of two boronic ester molecules is often promoted by the presence of oxygen or if the transmetalation step is slow.[8][11]
-
Protodeboronation: This is the cleavage of the C-B bond, replacing it with a C-H bond. It is a common issue with heteroaryl boronic acids/esters and can be exacerbated by high temperatures and certain base/solvent combinations.[10]
Troubleshooting & Optimization Strategy:
-
Base and Solvent Selection: The choice of base is critical for activating the boronic ester for the transmetalation step.[12]
-
If you are using a weaker base like Na₂CO₃, consider switching to a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃.[7] These stronger bases can accelerate the transmetalation step, helping the cross-coupling to outcompete the side reactions.
-
Ensure your base is finely powdered and anhydrous, as water content can affect reactivity.[4]
-
The solvent system must be optimized. Aprotic polar solvents like dioxane, toluene, or DMF are common.[1] Sometimes, a biphasic system with a small amount of water can be beneficial for the transmetalation step, but this must be carefully optimized to avoid excessive protodeboronation.[12][13]
-
-
Use More Stable Boron Reagents: If protodeboronation is a persistent issue, consider using more stable boron reagents. Potassium trifluoroborate salts or MIDA boronates are known to be more robust alternatives to boronic acids and esters under challenging coupling conditions.[10]
-
Control Reagent Stoichiometry: Using a slight excess of the boronic ester (e.g., 1.2 - 1.5 equivalents) can help to drive the cross-coupling reaction to completion and compensate for any loss due to side reactions.[7]
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose catalyst system to start with for a new, sterically hindered pyrazolo[1,5-a]pyridine coupling?
A1: A robust starting point would be XPhos Pd G3 (2-5 mol%) with K₃PO₄ (2-3 equivalents) as the base in 1,4-dioxane or toluene at 100-110 °C . This combination of a bulky, electron-rich ligand on a reliable pre-catalyst with a strong base is well-suited to overcome the challenges of sterically demanding substrates.[2][7]
Q2: How do I choose between different bulky phosphine ligands (e.g., XPhos, SPhos, RuPhos)?
A2: While all are excellent choices, there are subtle differences. XPhos is often a great starting point due to its broad applicability. RuPhos can sometimes be more effective for particularly electron-rich aryl halides. SPhos may be beneficial in cases where the steric bulk of XPhos is too great and hinders the reductive elimination step. The optimal ligand can be substrate-dependent, and a small screen of ligands is often the most effective approach.
Q3: Can I use N-heterocyclic carbene (NHC) ligands for these couplings?
A3: Yes, NHC ligands are another class of highly effective ligands for challenging cross-couplings.[14] They are typically even more electron-donating than phosphine ligands and can be very effective at promoting the oxidative addition of unreactive electrophiles like aryl chlorides.[6] Sterically hindered NHC ligands have been successfully used in Suzuki-Miyaura couplings.
Q4: My starting materials are poorly soluble in common coupling solvents. What can I do?
A4: Poor solubility can lead to sluggish or incomplete reactions. Ensure you are using a sufficient volume of solvent to achieve a reasonable concentration (typically 0.1-0.2 M). If solubility remains an issue in solvents like dioxane or toluene, you could explore more polar aprotic solvents like DMF, DMAc, or NMP. However, be aware that these solvents can sometimes lead to different side reactions and may require re-optimization of the reaction conditions.
Data & Protocols
Table 1: Recommended Starting Conditions for Ligand Screening
| Parameter | Recommended Range | Rationale |
| Pd Pre-catalyst | XPhos Pd G3, SPhos Pd G2 | Air-stable, reliable generation of active Pd(0).[9] |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich ligands to accelerate oxidative addition and reductive elimination.[7][8] |
| Catalyst Loading | 2-5 mol% | A higher initial loading can help overcome activation barriers.[7] |
| Base | K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases promote the transmetalation step.[2][7] |
| Solvent | 1,4-Dioxane, Toluene | Common aprotic solvents for Suzuki couplings.[1] |
| Temperature | 90-120 °C | Increased temperature helps overcome steric hindrance.[1] |
| Concentration | 0.1 - 0.2 M | Balances reaction rate and solubility. |
Experimental Protocol: General Procedure for a Sterically Hindered Suzuki-Miyaura Coupling
Reaction Setup:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the pyrazolo[1,5-a]pyridine boronic ester (1.2 equivalents), the sterically hindered aryl halide (1.0 equivalent), and the base (e.g., K₃PO₄, 2.0 equivalents).
-
In a separate vial, weigh the palladium pre-catalyst (e.g., XPhos Pd G3, 3 mol%) and add it to the reaction vessel.
-
Seal the reaction vial with a cap containing a PTFE septum.
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (e.g., 1,4-dioxane, to achieve a concentration of 0.1 M) via syringe.
-
Place the reaction vial in a preheated heating block or oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (e.g., 12-24 hours).
Work-up and Analysis:
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by LC-MS and ¹H NMR to determine conversion and purity.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Process
Diagram 1: Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low-yield reactions.
Diagram 2: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle
Caption: The key steps of the Suzuki-Miyaura cross-coupling cycle.
References
- Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC.
- Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions of Pyrazolo[4,3-c]pyridines. Benchchem.
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES HES-SO.
- Subtle steric differences reveal a model for Ni cross-coupling success. Princeton University.
- Technical Support Center: Suzuki-Miyaura Coupling of Sterically Hindered Substr
- Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Wiley Online Library.
- CHAPTER 2: Prominent Ligand Types in Modern Cross-Coupling Reactions. Royal Society of Chemistry.
- Technical Support Center: Optimizing Cross-Coupling Reactions of Sterically Hindered Vinyl Bromides. Benchchem.
- Suzuki reaction. Wikipedia.
- Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis.
- Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. ACS Omega.
- Cross-Coupling Reactions Guide. MilliporeSigma.
- Sterically Hindered Ketones via Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Amides by N–C(O)
- Technical Support Center: Optimization of Suzuki Coupling for Bulky Pyridine Ligands. Benchchem.
- Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC.
- Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. WuXi STA.
- Mechanistic studies of transition metal-catalyzed cross-coupling reactions. Preprints.org.
- Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Benchchem.
- Study of mechanistic pathways in cross-linking reactions with palladium. Preprints.org.
- Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. PMC.
- Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
- Palladium-Catalyzed Mechanochemical Cross-Coupling Reactions. Springer Professional.
- Cross-Electrophile Coupling: Principles, Methods, and Applic
- Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes.
- Synthesis of 2-substituted pyrazolo[1,5-a]pyridines through cascade direct alkenylation/cycliz
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Deriv
- Synthesis and Mechanistic Investigation of Bipyrazolo[1,5- a]pyridines via Palladium-Catalyzed Cross-Dehydrogenative Coupling of Pyrazolo[1,5 - PubMed. PubMed.
- Functional Pyrazolo[1,5-a]pyrimidines. Encyclopedia MDPI.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PMC.
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Reddit.
- Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 3. chem.libretexts.org [chem.libretexts.org]
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- 8. jmcct.com [jmcct.com]
- 9. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. arodes.hes-so.ch [arodes.hes-so.ch]
- 14. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioselectivity in Di-halo Pyrazolo[1,5-a]pyridine Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with di-halogenated pyrazolo[1,5-a]pyridines. This guide is designed to provide in-depth, practical solutions to common regioselectivity challenges encountered during the functionalization of these important heterocyclic scaffolds. Drawing from established literature and mechanistic principles, this resource offers troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve your desired synthetic outcomes.
Fundamental Principles of Regioselectivity
The pyrazolo[1,5-a]pyridine core is an electron-rich bicyclic system. The nitrogen atom at position 1 significantly influences the electronic distribution, making the pyridine ring electron-deficient, particularly at positions C5 and C7. Conversely, the pyrazole ring is more electron-rich. When two halogen substituents are present, the regioselectivity of subsequent reactions, such as transition-metal-catalyzed cross-couplings, is governed by a complex interplay of:
-
Electronic Effects: The inherent electron density at each carbon atom. The pyridine-like nitrogen withdraws electron density, making adjacent positions more susceptible to certain reactions.[1]
-
Steric Hindrance: The accessibility of each halogenated position to the catalyst and reagents. Bulky groups on the substrate or the catalyst's ligands can dictate the reaction site.[2][3]
-
Halogen Reactivity: In mixed di-halo systems (e.g., bromo-iodo), the C-I bond is typically more reactive towards oxidative addition than the C-Br bond, which is more reactive than the C-Cl bond.
-
Catalyst and Ligand Choice: The nature of the palladium catalyst and, crucially, the phosphine or N-heterocyclic carbene (NHC) ligand can dramatically influence which position reacts.[2][4]
-
Reaction Conditions: Factors such as solvent, base, temperature, and reaction time can all be tuned to favor one regioisomer over another.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: In a 3,5-dibromopyrazolo[1,5-a]pyridine, which position is generally more reactive in a Suzuki-Miyaura coupling?
A1: The C5 position is generally more reactive towards Suzuki-Miyaura cross-coupling. This is primarily due to electronic effects. The nitrogen atom at position 1 withdraws electron density from the pyridine ring, making the C5 position more electron-deficient and thus more susceptible to oxidative addition by the Pd(0) catalyst, which is often the rate-limiting step in the catalytic cycle.[5] However, this selectivity can be modulated or even reversed by the choice of ligands and reaction conditions.
Q2: I have a 3-bromo-5-iodopyrazolo[1,5-a]pyridine. Which site will react first in a Sonogashira coupling?
A2: The C5-I bond will react preferentially. The reactivity of halogens in palladium-catalyzed cross-coupling reactions follows the general trend I > Br > Cl > F. The carbon-iodine bond is weaker and more readily undergoes oxidative addition to the palladium(0) catalyst compared to the carbon-bromine bond.[6] This inherent reactivity difference is often exploited for sequential, site-selective functionalization.
Q3: Can I achieve selective mono-amination on a di-chloro pyrazolo[1,5-a]pyridine using a Buchwald-Hartwig reaction?
A3: Yes, achieving selective mono-amination is possible, but can be challenging.[7] The relative reactivity of the two chlorine atoms will depend on their positions. For instance, in a 2,4-dichloropyridine system, the C2 position is often more activated towards nucleophilic attack and oxidative addition due to its proximity to the ring nitrogen.[1] To favor mono-amination, you can employ several strategies:
-
Use a sub-stoichiometric amount of the amine (e.g., 0.9-1.0 equivalents).
-
Lower the reaction temperature to favor reaction at the more activated site.[1]
-
Choose a catalyst system known for high selectivity. For example, using a Xantphos-based ligand has been shown to favor amination at the C2 position in dichloropyridines.[1][8]
Troubleshooting Specific Issues
Q4: My Suzuki coupling on 3,5-dibromopyrazolo[1,5-a]pyridine is giving a mixture of C3- and C5-arylated products with low selectivity. How can I improve the selectivity for the C5 position?
A4: Poor regioselectivity in this case often points to a catalyst system that is not sufficiently discriminating between the two electronic environments or is influenced by competing steric factors. To enhance selectivity for the more electronically favored C5 position, consider the following adjustments:
-
Ligand Choice: Switch to a less sterically bulky phosphine ligand. Bulky ligands can sometimes hinder approach at the C5 position, leading to increased reaction at C3.[2] Conversely, electron-rich and less bulky ligands may better favor the electronically preferred C5 site.
-
Catalyst Loading: Sometimes, very high catalyst loadings can decrease selectivity. Try reducing the catalyst loading to the minimum required for efficient conversion (e.g., 0.5-2 mol%).
-
Temperature Control: Lowering the reaction temperature can often increase selectivity by favoring the reaction pathway with the lower activation energy, which is typically the reaction at the more electron-deficient C5 site.
-
Base and Solvent: Ensure your base (e.g., Na₂CO₃, Cs₂CO₃) is anhydrous and your solvent is thoroughly degassed. While less common for dictating C3 vs. C5 selectivity, these factors are critical for a clean and efficient reaction, which can indirectly impact selectivity.
Q5: I am attempting a sequential Sonogashira coupling on 3,5-dibromopyrazolo[1,5-a]pyridine. After the first coupling, the second coupling with a different alkyne is sluggish and gives low yields. What is happening?
A5: This is a common issue. The introduction of the first bulky alkyne group can electronically deactivate the second C-Br bond or sterically hinder the approach of the palladium catalyst.[9] Here’s how to troubleshoot this:
-
Increase Reaction Temperature: The second coupling step often requires more forcing conditions. After the first coupling is complete, you may need to increase the temperature (e.g., from 60°C to 100°C) to drive the second reaction.[9]
-
Add Fresh Catalyst: The catalyst may have partially decomposed during the first step. Adding a second portion of the palladium catalyst, copper(I) iodide (if used), and base before introducing the second alkyne can restart the catalytic cycle effectively.[9]
-
Change Ligand for the Second Step: The optimal ligand for the first coupling may not be the best for the second, more challenging one. A more robust, electron-rich ligand that promotes oxidative addition at the deactivated site might be necessary for the second step.
-
Ensure Complete First Reaction: Use TLC or LC-MS to confirm that the mono-alkynylated intermediate is the only species present before adding the second alkyne. The presence of starting material will complicate the product mixture.[10]
Data & Protocols
Table 1: Ligand Effects on Regioselectivity in Cross-Coupling
| Reaction Type | Dihalo Substrate | Ligand | Predominant Regioisomer | Rationale |
| Suzuki-Miyaura | 3,5-dibromopyrazolo[1,5-a]pyridine | PPh₃ (less bulky) | C5-arylated | Favors reaction at the more electron-deficient C5 position. |
| Suzuki-Miyaura | 3,5-dibromopyrazolo[1,5-a]pyridine | SPhos (bulky, electron-rich) | Can increase C3-arylation | Steric bulk may hinder approach to C5, allowing for more reaction at C3.[2] |
| Buchwald-Hartwig | 2,4-dichloropyridine derivative | Xantphos (wide bite angle) | C2-aminated | The ligand's geometry promotes selective oxidative addition at the more activated C2 position.[1][8] |
| Sonogashira | 3-bromo-5-iodopyrazolo[1,5-a]pyridine | Any standard ligand | C5-alkynylated | Driven by the higher reactivity of the C-I bond over the C-Br bond. |
Workflow for Troubleshooting Poor Regioselectivity
Caption: A decision-making workflow for troubleshooting regioselectivity issues.
Experimental Protocol: Regioselective Mono-Sonogashira Coupling of 3-bromo-5-iodopyrazolo[1,5-a]pyridine
This protocol details the selective functionalization at the C5 position.
Materials:
-
3-bromo-5-iodopyrazolo[1,5-a]pyridine (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Pd(PPh₃)₂Cl₂ (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous, degassed THF
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon), add 3-bromo-5-iodopyrazolo[1,5-a]pyridine, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed THF followed by triethylamine via syringe.
-
Stir the resulting mixture at room temperature for 15 minutes.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS, checking for the consumption of the starting material and the formation of the mono-alkynylated product. The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the 3-bromo-5-alkynylpyrazolo[1,5-a]pyridine.
Characterization:
-
Confirm the structure and regiochemistry of the product using ¹H NMR, ¹³C NMR, and HRMS. The absence of the proton signal corresponding to the C5 position and the presence of the C3 proton signal will confirm the desired regioselectivity.
Mechanism: Steric and Electronic Control
The diagram below illustrates how catalyst choice can influence the outcome of a reaction on a di-halo substrate.
Caption: Influence of ligand size on regioselective cross-coupling reactions.
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). Vertex AI Search.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (n.d.). Vertex AI Search.
- A General Protocol for Robust Sonogashira Reactions in Micellar Medium. (n.d.). SciSpace.
- Regioselective Metalation and Functionalization of the Pyrazolo[1,5- a]pyridine Scaffold Using Mg- and Zn-TMP Bases. (2018, May 18). PubMed.
- Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. (n.d.). Vertex AI Search.
- Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. (2023, February 7). Vertex AI Search.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- A convenient route to symmetrically and unsymmetrically substituted 3,5-diaryl-2,4,6-trimethylpyridines via Suzuki–Miyaura cross-coupling reaction. (2016, April 28). Beilstein Journal of Organic Chemistry.
- Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. (2025, August 6). Request PDF on ResearchGate.
- Application Notes and Protocols for Sonogashira Cross-Coupling with 4,5-Diiodo-2-isopropyl-1H-imidazole. (n.d.). Benchchem.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021, March 30). MDPI.
- Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2008, February 25). Technical University of Denmark.
- Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines. (n.d.). Benchchem.
- Sonogashira coupling. (n.d.). Wikipedia.
- An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. (n.d.). Pendidikan Kimia.
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- 2. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - A convenient route to symmetrically and unsymmetrically substituted 3,5-diaryl-2,4,6-trimethylpyridines via Suzuki–Miyaura cross-coupling reaction [beilstein-journals.org]
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Validation & Comparative
A Comparative Guide to the Crystal Structure Analysis of Halogenated Pyrazolo[1,5-a]pyridines
Introduction
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry and materials science.[1] Its rigid, planar structure and versatile functionalization potential have made it a cornerstone for developing novel therapeutics, including kinase inhibitors and anticancer agents.[2][3] A common and effective strategy to modulate the physicochemical properties, biological activity, and solid-state packing of these molecules is the introduction of halogen atoms (F, Cl, Br, I).[4][5] Halogenation can profoundly influence molecular conformation, electron distribution, and, most critically, the landscape of intermolecular interactions that govern crystal formation.[4]
This guide provides an in-depth comparison of the crystal structures of halogenated pyrazolo[1,5-a]pyridine derivatives. Moving beyond a simple recitation of crystallographic data, we will explore the causality behind experimental choices in single-crystal X-ray diffraction (SC-XRD), compare the structural effects of different halogens, and delve into the nuanced world of non-covalent interactions, particularly the influential role of halogen bonding. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand and engineer the solid-state properties of these important heterocyclic compounds.
Part 1: The Experimental Workflow: From Molecule to Structure
The elucidation of a crystal structure is a systematic process that demands precision at every stage. The quality of the final structural model is directly dependent on the integrity of each step, from material synthesis to data refinement. Here, we outline a self-validating protocol for the single-crystal X-ray diffraction analysis of halogenated pyrazolo[1,5-a]pyridines.
Synthesis and Purification
The journey begins with the chemical synthesis of the target halogenated pyrazolo[1,5-a]pyridines. Numerous synthetic routes have been established, often involving the cyclocondensation of an aminopyrazole precursor with a suitable biselectrophile.[1][6][7]
-
Causality: Purity is paramount. The presence of even minor impurities can inhibit crystallization or lead to the growth of poor-quality crystals. Therefore, rigorous purification, typically by column chromatography followed by recrystallization, is a non-negotiable first step. The final purity should be confirmed by techniques such as NMR spectroscopy and mass spectrometry.
Crystal Growth: The Crystallographer's Art
Growing single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to obtain a well-ordered, single crystal of sufficient size (typically 0.1-0.3 mm in each dimension) and quality.
-
Experimental Protocol: Slow Evaporation
-
Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethyl acetate, dichloromethane, methanol) to near saturation in a clean vial.
-
Loosely cap the vial or cover it with perforated film to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant temperature.
-
Monitor for crystal growth over several days to weeks.
-
-
Expert Insight: The choice of solvent is critical. A good solvent is one in which the compound has moderate solubility. If the compound is too soluble, it will not precipitate; if it is not soluble enough, it will crash out as a powder. For halogenated pyrazolo[1,5-a]pyridines, exploring a range of solvents from polar to non-polar is recommended. Techniques like vapor diffusion (where a precipitating solvent slowly diffuses into a solution of the compound) can provide more control and yield higher quality crystals.
Data Collection and Refinement
Once a suitable crystal is obtained, it is mounted on a diffractometer for X-ray analysis. Modern diffractometers automate much of the data collection process.
-
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Mounting: A single crystal is selected under a microscope, picked up using a cryo-loop, and flash-cooled in a stream of cold nitrogen gas (typically 100 K).
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation). As the crystal is rotated, a series of diffraction patterns are collected on a detector.[8]
-
Structure Solution: The collected data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods.
-
Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns, ultimately yielding the final, precise crystal structure.
-
The workflow from a synthesized compound to a refined crystal structure is a linear process where the quality of each step dictates the success of the next.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Part 2: Comparative Analysis of Halogenated Crystal Structures
The substitution of different halogen atoms onto the pyrazolo[1,5-a]pyridine core has a distinct impact on the resulting crystal packing. This is due to the varying size, electronegativity, and polarizability of the halogens, which in turn dictates the nature and strength of intermolecular interactions. While a complete isostructural series (where molecules crystallize in the same space group with similar cell dimensions) is rare, comparing related structures provides invaluable insight.
| Compound | Formula | Halogen | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | C₈H₄Cl₂N₄ | Cl | P2₁/c | 4.9817 | 18.4025 | 10.1526 | 95.924 | [8] |
| 3-Bromo-2-methyl-7-(thien-2-yl)pyrazolo[1,5-a]pyrimidine | C₁₂H₉BrN₄S | Br | P2₁/n | 12.031 | 7.505 | 14.331 | 96.67 | [9] |
| 4-Iodo-1H-pyrazole* | C₃H₃IN₂ | I | I4₁/a | 13.513 | 13.513 | 7.234 | 90 | [10] |
| 5-Iodo-1-arylpyrazole derivative | C₁₂H₁₀BrClIN₂O | I | P2₁/n | 7.375 | 11.531 | 18.150 | 97.02 | [11] |
| Note: Data for a simple halogenated pyrazole is included to illustrate trends in halogen bonding, as complete data for a full pyrazolo[1,5-a]pyridine series is not available in a single source. |
From the available data, several trends can be observed:
-
Molecular Planarity: The fused pyrazolo[1,5-a]pyridine ring system is inherently planar. In the case of 7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile, all non-hydrogen atoms are essentially coplanar.[8] This planarity facilitates π-π stacking interactions.
-
Influence of Halogen Size: As we move down the halogen group from Cl to Br to I, the atomic radius and polarizability increase significantly. This has a direct effect on the types of intermolecular contacts formed. While smaller halogens like chlorine may participate in weaker C-H···Cl hydrogen bonds, the larger bromine and iodine atoms are exceptional halogen bond donors.[11][12]
Part 3: The Role of Intermolecular Interactions
The crystal structure is not merely a collection of molecules; it is an intricate network held together by a hierarchy of non-covalent interactions. In halogenated pyrazolo[1,5-a]pyridines, the interplay between hydrogen bonds, π-π stacking, and halogen bonds dictates the final packing motif.
Hydrogen Bonding
Even in the absence of classic O-H or N-H donors, weak C-H···N hydrogen bonds are often observed, linking molecules into sheets or chains.[8] The pyridine-like nitrogen atoms of the pyrazolo[1,5-a]pyridine core are effective hydrogen bond acceptors.
π-π Stacking
The planar aromatic nature of the scaffold promotes face-to-face or offset π-π stacking interactions. These dispersive forces are crucial for stabilizing the crystal lattice, particularly in structures where stronger interactions are absent.[9]
Halogen Bonding: The Directing Force
Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base (e.g., a nitrogen or oxygen atom).[12] Its strength increases with the polarizability of the halogen (I > Br > Cl > F).
-
Mechanism: The electron density on a covalently bonded halogen atom is anisotropically distributed. This creates a region of positive electrostatic potential (the σ-hole) along the axis of the covalent bond, which can attractively interact with a nucleophile.[11][12]
-
Structural Impact: In the crystal structures of iodo- and bromo-substituted pyrazoles and related heterocycles, short I···N, I···O, Br···N, and Br···O contacts are frequently observed.[9][11][13] These interactions are often highly linear and act as powerful synthons, directing the assembly of molecules into predictable supramolecular architectures. For example, studies on 5-iodopyrazoles have shown a wide variety of halogen bonds, including C–I⋯O, C–I⋯π, and C–I⋯N interactions, which play a significant role in their crystal packing.[11] The presence of these strong, directional interactions can often dominate over weaker, less directional forces.
The following diagram illustrates the key intermolecular interactions that stabilize the crystal packing of these compounds.
Caption: Supramolecular interactions in halogenated systems.
Conclusion
The crystal structure analysis of halogenated pyrazolo[1,5-a]pyridines reveals a fascinating interplay of molecular structure and intermolecular forces. The choice of halogen substituent is a powerful tool for crystal engineering, allowing for the fine-tuning of solid-state architecture. While weaker forces like C-H···N hydrogen bonds and π-π stacking provide general lattice stabilization, the introduction of heavier halogens like bromine and especially iodine introduces strong, directional halogen bonds that can predictably guide molecular assembly. Understanding these interactions is not only of fundamental scientific interest but also holds practical importance for the rational design of pharmaceutical solids with optimized properties such as stability and solubility.
References
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Zheng, L.-W., et al. (2011). Synthesis, X-ray crystal structure and fluorescent spectra of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 81(1), 372-379. [Link]
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El-Ghandour, A. H., et al. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Omega, 4(4), 7230-7241. [Link]
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Hollmann, J., et al. (2018). Halogen Bonding in N‐Alkyl‐Bromo‐/Lodo‐Pyridinium Salts and its Application in Chromatography. ChemistryOpen, 7(9), 719-725. [Link]
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Singh, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]
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de Oliveira, C. S. A., et al. (2012). Molecular structure of pyrazolo[1,5-a]pyrimidines: X-ray diffractometry and theoretical study. Journal of Molecular Structure, 1012, 169-175. [Link]
-
Benci, K., et al. (2020). 5-Iodo-1-Arylpyrazoles as Potential Benchmarks for Investigating the Tuning of the Halogen Bonding. Molecules, 25(24), 6022. [Link]
-
Kumar, R., et al. (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. RSC Advances, 14, 13193-13197. [Link]
-
Wang, Y.-L., & Li, J.-H. (2012). 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(5), o1161. [Link]
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Dova, D. (2022). Polymorphism and solid state peculiarities in imidazo[1,5-a]pyridine core deriving compounds: An analysis of energetic. IRIS-AperTO - Unito.it. [Link]
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Rasika, C. M., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. [Link]
-
Quiroga, J., et al. (2010). A highly regioselective synthesis and bromination of 2-methyl-7-substituted-pyrazolo[1,5-a]pyrimidines. Journal of the Brazilian Chemical Society, 21, 1249-1254. [Link]
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Organic Chemistry Portal (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. [Link]
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Castillo, J. C., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances, 10(49), 29424-29433. [Link]
-
Benci, K., et al. (2020). 5-Iodo-1-Arylpyrazoles as Potential Benchmarks for Investigating the Tuning of the Halogen Bonding. ResearchGate. [Link]
-
Castillo, J. C., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. PMC. [Link]
-
Bakr, R. B. M., et al. (2019). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. ResearchGate. [Link]
-
Wenta, T., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PMC. [Link]
-
Dass, R. (2022). Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines. BYU ScholarsArchive. [Link]
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Lee, Y., et al. (2021). Pyrazolo[1,5-a]pyridine-Fused Pyrimidine Based Novel Fluorophore and Its Bioapplication to Probing Lipid Droplets. ResearchGate. [Link]
-
Lee, Y., et al. (2021). A pyrazolo[1,5-a]pyridine-fused pyrimidine based novel fluorophore and its bioapplication to probing lipid droplets. Chemical Communications, 57(80), 10399-10402. [Link]
- Miller, T., et al. (2015). Pyrazolo[1,5-a]pyridine derivatives and methods of their use.
-
Gomaa, M. A.-M., & Ali, M. M. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13916-13924. [Link]
-
Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines. Encyclopedia MDPI. [Link]
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A Senior Application Scientist's Guide to Regioselective Cross-Coupling: A Comparative Reactivity Analysis of 2-Chloro-3-iodo- and 2-Bromo-3-iodopyrazolo[1,5-a]pyridine
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the pyrazolo[1,5-a]pyridine scaffold is a cornerstone for the development of novel molecular entities.[1] The ability to selectively functionalize this privileged heterocycle is paramount. This guide provides an in-depth comparative analysis of the reactivity of two key building blocks: 2-chloro-3-iodopyrazolo[1,5-a]pyridine and 2-bromo-3-iodopyrazolo[1,5-a]pyridine. We will delve into the fundamental principles governing their reactivity in palladium-catalyzed cross-coupling reactions and provide experimentally grounded protocols to empower researchers in their synthetic endeavors.
The Decisive Role of the Carbon-Halogen Bond in Reactivity
The selective functionalization of dihalogenated heterocycles hinges on the differential reactivity of the carbon-halogen (C-X) bonds. In the context of palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the C-X bond to the Pd(0) catalyst.[2] The generally accepted order of reactivity for halogens in this step is I > Br > Cl.[2][3] This trend is primarily governed by the bond dissociation energies of the C-X bonds, with the weaker C-I bond being more readily cleaved by the palladium catalyst.
Quantum chemical studies have further elucidated that the enhanced reactivity of heavier halogens is also due to a more favorable electrostatic interaction between the catalyst and the substrate. The more diffuse electron density and higher nuclear charge of iodine compared to bromine and chlorine lead to a stronger electrostatic attraction with the palladium catalyst, lowering the activation barrier for oxidative addition.
For both 2-chloro-3-iodopyrazolo[1,5-a]pyridine and 2-bromo-3-iodopyrazolo[1,5-a]pyridine, this principle dictates that the C-I bond at the 3-position will be significantly more reactive than the C-Cl or C-Br bond at the 2-position. This inherent reactivity difference is the key to achieving regioselective functionalization.
Comparative Reactivity in Key Cross-Coupling Reactions: A Predictive Overview
While direct, side-by-side comparative studies for these specific substrates are not extensively documented, we can construct a predictive comparison based on established reactivity principles and data from analogous heterocyclic systems. The following table summarizes the expected outcomes for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, assuming conditions optimized for selective C-I bond activation.
| Reaction Type | Substrate | Expected Outcome at the 3-position (C-I) |
| Suzuki-Miyaura Coupling | 2-Chloro-3-iodopyrazolo[1,5-a]pyridine | High yield (e.g., >85%) |
| 2-Bromo-3-iodopyrazolo[1,5-a]pyridine | High yield (e.g., >85%) | |
| Sonogashira Coupling | 2-Chloro-3-iodopyrazolo[1,5-a]pyridine | Good to high yield (e.g., 70-90%) |
| 2-Bromo-3-iodopyrazolo[1,5-a]pyridine | Good to high yield (e.g., 70-90%) | |
| Buchwald-Hartwig Amination | 2-Chloro-3-iodopyrazolo[1,5-a]pyridine | Moderate to high yield (e.g., 60-85%) |
| 2-Bromo-3-iodopyrazolo[1,5-a]pyridine | Moderate to high yield (e.g., 60-85%) |
Note: The yields are predictive and based on typical outcomes for selective C-I bond functionalization in the presence of less reactive C-Br or C-Cl bonds on similar heterocyclic scaffolds. Actual yields will be dependent on the specific coupling partner and reaction conditions.
Experimental Protocols for Selective C-3 Functionalization
The following protocols are designed to be self-validating systems, with the choice of reagents and conditions tailored to exploit the higher reactivity of the C-I bond.
Suzuki-Miyaura Coupling: Synthesis of 3-Arylpyrazolo[1,5-a]pyridines
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds. For the selective arylation at the 3-position, a palladium catalyst with a suitable phosphine ligand is employed.
Reaction Workflow:
Sources
Safety Operating Guide
Personal Protective Equipment & Handling Guide: 2-Chloro-3-iodopyrazolo[1,5-a]pyridine
[1]
Executive Summary & Compound Profile
2-Chloro-3-iodopyrazolo[1,5-a]pyridine is a specialized halogenated fused heterocyclic intermediate, primarily utilized in drug discovery for the synthesis of kinase inhibitors and other bioactive scaffolds.[1] Its structural features—specifically the electrophilic C-I and C-Cl bonds on the electron-rich pyrazolo[1,5-a]pyridine core—make it a valuable but reactive substrate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1]
Due to the specific nature of this compound, a direct Chemical Abstracts Service (CAS) number is often not listed in public commodity databases. Safety protocols must therefore be derived from Structure-Activity Relationship (SAR) analysis of the closest structural analogs, such as 2-Chloro-3-iodopyridine (CAS 78607-36-0) .[1]
Safety Classification (Derived):
Hazard Identification (GHS Standards)
In the absence of a compound-specific Safety Data Sheet (SDS), the Precautionary Principle dictates that we treat this chemical according to the highest probable hazard class of its constituent pharmacophores.
| Hazard Class | Category | Hazard Statement Code | Description |
| Acute Toxicity, Oral | 4 | H302 | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation. |
| Serious Eye Damage | 1 | H318 | Causes serious eye damage (Risk of irreversible injury). |
| STOT - Single Exposure | 3 | H335 | May cause respiratory irritation.[1][3] |
| Sensitization | 1 | H317 | May cause an allergic skin reaction (Common in halogenated heterocycles). |
Critical Note: Halogenated nitrogen heterocycles can be potent sensitizers.[1] Avoid all direct skin contact.[1]
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for all personnel handling this compound.
| Body Area | Standard Operation (mg scale) | Scale-Up / High Risk (>1g or Aerosol Risk) | Rationale |
| Hand Protection | Double Nitrile Gloves (min 0.11 mm thickness).[1] | Laminate Film (Silver Shield) under Nitrile. | Halogenated organics can permeate standard nitrile over time. Double gloving provides a breakthrough buffer.[1] |
| Eye/Face | Chemical Safety Goggles (tight-fitting).[1] | Face Shield + Safety Goggles. | Risk of H318 (Eye Damage).[4] Standard safety glasses are insufficient for powders that can drift.[1] |
| Respiratory | Fume Hood (Face Velocity > 100 fpm). | N95/P100 Respirator (if outside hood). | Prevent inhalation of dust/aerosols (H335). |
| Body | Lab Coat (100% Cotton/Flame Resistant), long sleeves. | Tyvek® Chemical Resistant Apron/Sleeves.[1] | Prevents contamination of street clothes and skin absorption.[1] |
Operational Handling Protocol
Engineering Controls & Setup[1]
-
Ventilation: All operations (weighing, transfer, reaction setup) must be performed inside a certified chemical fume hood.
-
Inert Atmosphere: While the core is relatively stable, the C-I bond is light-sensitive.[1] Store and handle under amber light or wrap flasks in foil. Flush reaction vessels with Argon or Nitrogen to prevent oxidative degradation.[1]
Step-by-Step Workflow
Step 1: Preparation & Weighing
-
Don full PPE (Double nitrile gloves, goggles, lab coat).
-
Place an analytical balance inside the fume hood or use a powder containment balance enclosure.[1]
-
Pre-weigh the receiving flask.
-
Transfer the solid using a disposable anti-static spatula.[1] Do not use metal spatulas if the compound is being used for metal-catalyzed coupling (trace metal contamination risk).[1]
-
Immediately recap the source container and seal with Parafilm.[1]
Step 2: Reaction Setup
-
Dissolve the compound in the appropriate solvent (e.g., DMF, DMSO, Dioxane) before adding catalysts.
-
Solvent Note: If using DMSO or DMF, be aware that these solvents enhance skin permeability, carrying the toxic payload into the bloodstream faster. Strict glove discipline is required. [1]
Step 3: Cleanup & Decontamination [1]
Visualizations
PPE Decision Logic
This decision tree guides the researcher in selecting the appropriate level of protection based on the physical state and quantity of the material.[1]
Caption: Logic flow for selecting Personal Protective Equipment based on physical state and solvent carrier risks.[1]
Operational Workflow
A step-by-step guide from storage to disposal to ensure containment.[1]
Caption: Operational lifecycle of the compound within the laboratory environment.
Emergency Response & Waste Disposal
Accidental Release (Spill)
-
Solid Spill: Do not dry sweep.[1] Cover with a wet paper towel (solvent or water) to prevent dust generation, then wipe up. Place all materials in a sealed bag.
-
Solution Spill: Absorb with vermiculite or spill pads.
-
Decontamination: Clean the surface with a dilute surfactant solution followed by water.
First Aid[1]
-
Eye Contact: Rinse immediately with water for 15 minutes, lifting eyelids. Seek medical attention immediately (H318 risk).
-
Skin Contact: Wash with soap and water for 15 minutes. Remove contaminated clothing.[1]
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.
Disposal Protocol[1][5]
-
Classification: Halogenated Organic Waste .
-
Segregation: Do not mix with acidic waste streams (risk of liberating toxic gases if reactive impurities are present).
-
Labeling: Clearly label the waste container with the full chemical name and "Toxic/Irritant" hazard checkmarks.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15324913, 2-Chloro-3-iodopyridine (Analog).[1] Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[1] Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
